Ethyl-L-NIO hydrochloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZFAUAYFLEHRC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958082 | |
| Record name | L-NIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36889-13-1, 150403-88-6 | |
| Record name | N5-(1-Iminoethyl)-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(G)-Iminoethylornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(G)-Iminoethylornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-NIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-N5-(1-Iminoethyl)ornithine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N5-(1-Iminoethyl)-L-ornithine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ6P9GL3YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl-L-NIO hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Ethyl-L-NIO Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically known as L-N5-(1-Iminobutyl)ornithine hydrochloride, is a synthetic compound recognized for its role as an inhibitor of Nitric Oxide Synthase (NOS) enzymes. As an analog of the natural substrate L-arginine, it serves as a critical tool in biomedical research to probe the physiological and pathological roles of nitric oxide (NO).[1][] Nitric oxide is a ubiquitous signaling molecule involved in a vast array of biological processes, including vasodilation, neurotransmission, and immune responses.[3][4] Its synthesis is catalyzed by a family of three distinct NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[5] While sharing a common function, these isoforms differ in their expression, regulation, and physiological roles.[5][6] The ability to modulate the activity of these specific isoforms with inhibitors like Ethyl-L-NIO is crucial for understanding their functions and for the development of targeted therapeutics.
Core Mechanism of Action
The primary mechanism of action for Ethyl-L-NIO is competitive inhibition of the nitric oxide synthase enzymes.[7] As a structural analog of L-arginine, it competes with the endogenous substrate for binding to the active site on the NOS enzyme.[8] This binding event physically obstructs L-arginine from accessing the catalytic center, thereby preventing the synthesis of nitric oxide and its co-product, L-citrulline.[9]
The inhibitory activity of Ethyl-L-NIO, similar to its parent compound L-NIO, is dependent on the presence of the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate).[10][11] The NOS enzyme is a complex dimeric protein containing both an oxygenase and a reductase domain.[5] The reductase domain binds NADPH and facilitates the transfer of electrons through flavin cofactors (FAD and FMN) to the heme group in the oxygenase domain, where the oxidation of L-arginine occurs.[12] By occupying the active site, Ethyl-L-NIO disrupts this catalytic cycle. While some arginine analogs can act as mechanism-based inactivators that irreversibly disable the enzyme after a catalytic event, Ethyl-L-NIO primarily functions as a reversible, competitive inhibitor.[7][13]
Quantitative Data: Inhibitory Potency
The efficacy of an inhibitor is quantified by its inhibitory constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and greater potency. Ethyl-L-NIO exhibits modest selectivity among the NOS isoforms, as detailed in the table below.
| Inhibitor | nNOS Kᵢ (µM) | eNOS Kᵢ (µM) | iNOS Kᵢ (µM) | Data Source(s) |
| This compound | 5.3 | 18 | 12 | [][14] |
| L-NIO hydrochloride (Parent Compound) | 1.7 | 3.9 | 3.9 | [10][11][15] |
Signaling Pathways and Logical Relationships
Visualizing the biochemical pathways and logical interactions provides a clearer understanding of the inhibitor's role. The following diagrams, generated using the DOT language, illustrate these relationships.
Experimental Protocols for Determining NOS Inhibition
The inhibitory activity and kinetic parameters of compounds like Ethyl-L-NIO are determined through standardized enzymatic assays. The most common method is the Griess assay, which measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO.
Protocol: NOS Inhibition Assay via Griess Reaction
-
Enzyme Source Preparation:
-
Recombinant purified human or rodent nNOS, eNOS, or iNOS are used for isoform-specific studies.
-
Alternatively, cell lysates can be used. For example, lysates from cytokine-stimulated RAW 264.7 macrophage cells are a common source for iNOS, while brain tissue homogenates are used for nNOS.[10]
-
-
Reagent Preparation:
-
Assay Buffer: Typically a HEPES or Tris-HCl buffer at physiological pH (7.4).
-
Substrate: L-arginine solution.
-
Cofactors: A cocktail containing NADPH, CaCl₂, calmodulin (for nNOS/eNOS), FAD, FMN, and tetrahydrobiopterin (B1682763) (BH₄).
-
Inhibitor: Serial dilutions of this compound in the assay buffer.
-
Griess Reagents: Reagent A (sulfanilamide in acid) and Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride).[16]
-
Nitrate (B79036) Reductase: Required to convert any nitrate (NO₃⁻) back to nitrite for total NO quantification.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, cofactor cocktail, and the NOS enzyme preparation.
-
Add varying concentrations of the Ethyl-L-NIO inhibitor solution to the appropriate wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[16][17]
-
Initiate the enzymatic reaction by adding the L-arginine substrate.
-
Incubate for a fixed time (e.g., 60 minutes) at 37°C.[16]
-
Stop the reaction (e.g., by adding a zinc sulfate (B86663) solution to precipitate the protein).
-
If quantifying total NO, incubate the supernatant with nitrate reductase to convert nitrate to nitrite.
-
Add Griess Reagents A and B to each well. This leads to the formation of a colored azo compound.
-
Measure the absorbance at ~540 nm using a microplate reader.[18]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Plot the percentage of NOS activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibitory constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate.
-
Conclusion
This compound serves as a valuable research tool for the scientific community, functioning as a competitive and modestly selective inhibitor of nitric oxide synthase isoforms. Its mechanism relies on competing with the natural substrate, L-arginine, for access to the enzyme's active site in an NADPH-dependent manner. With a preferential, albeit moderate, inhibitory activity towards nNOS over iNOS and eNOS, it allows for the targeted investigation of NO signaling pathways. The standardized protocols for assessing its activity, such as the Griess assay, provide a robust framework for quantifying its inhibitory constants and understanding its biochemical interactions. This detailed understanding of its mechanism of action is fundamental for its effective application in drug development and physiological research.
References
- 1. Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase [escholarship.org]
- 5. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. Mechanism of Nitric Oxide Synthase Regulation: Electron Transfer and Interdomain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethyl-L-NIO (hydrochloride) - Labchem Catalog [labchem.com.my]
- 15. caymanchem.com [caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isoform Selectivity of Ethyl-L-NIO Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isoform selectivity of Ethyl-L-NIO hydrochloride, a notable inhibitor of nitric oxide synthases (NOS). Herein, we present quantitative data on its inhibitory activity, detailed experimental methodologies for assessing NOS inhibition, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Nitric Oxide Synthases and Their Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] The production of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a key role in synaptic plasticity and neuronal signaling.
-
Endothelial NOS (eNOS or NOS-3): Predominantly expressed in endothelial cells, it is crucial for regulating vascular tone and blood pressure.
-
Inducible NOS (iNOS or NOS-2): Its expression is induced in various cells by inflammatory stimuli, leading to the production of large amounts of NO involved in immune defense.
Given the diverse roles of each NOS isoform, the development of isoform-selective inhibitors is a significant area of research for therapeutic interventions in various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This compound, also known as L-N5-(1-Iminobutyl)ornithine hydrochloride, is a synthetic L-arginine analog that acts as a competitive inhibitor of NOS.
Quantitative Analysis of Isoform Selectivity
The inhibitory potency and isoform selectivity of this compound and its close analog, L-NIO hydrochloride, have been determined through enzymatic assays. The data is summarized in the tables below for clear comparison.
Table 1: Inhibitory Potency (Ki) of this compound Against NOS Isoforms
| NOS Isoform | Ki (µM) | Source |
| nNOS (neuronal) | 5.3 | [1] |
| eNOS (endothelial) | 18 | [1] |
| iNOS (inducible) | 12 | [1] |
Ki (Inhibition constant) is the concentration of the inhibitor required to produce half-maximum inhibition.
Table 2: Inhibitory Potency (Ki) of L-NIO Hydrochloride Against NOS Isoforms
| NOS Isoform | Ki (µM) | Source |
| nNOS (rat) | 1.7 | [2][3] |
| eNOS (bovine) | 3.9 | [2][3] |
| iNOS (mouse) | 3.9 | [2][3] |
This compound demonstrates modest selectivity, with a preference for inhibiting nNOS over eNOS and iNOS.[1]
Experimental Protocols for Determining NOS Inhibition
The determination of the inhibitory potency (Ki) of compounds like this compound typically involves measuring the activity of purified NOS isoforms in the presence of varying concentrations of the inhibitor. A common method is to quantify the conversion of L-arginine to L-citrulline.
Principle of the Assay
The activity of NOS is measured by monitoring the conversion of radiolabeled L-arginine to radiolabeled L-citrulline. The inhibitor's potency is determined by its ability to reduce the rate of this reaction.
Materials and Reagents
-
Purified recombinant nNOS, eNOS, and iNOS enzymes
-
This compound
-
L-[³H]arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS activation)
-
CaCl₂
-
Tetrahydrobiopterin (BH4)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Stop buffer (e.g., 50 mM HEPES, pH 5.5, containing 5 mM EDTA)
-
Equilibrated Dowex AG 50WX-8 resin (sodium form)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
General Protocol for NOS Activity Assay
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NADPH, CaCl₂, calmodulin (for nNOS and eNOS), and BH4.
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
-
Enzyme Addition:
-
Add the purified NOS enzyme (nNOS, eNOS, or iNOS) to the respective tubes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding L-[³H]arginine.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop buffer.
-
-
Separation of L-citrulline:
-
Add a slurry of Dowex AG 50WX-8 resin to each tube to bind the unreacted L-[³H]arginine.
-
Centrifuge the tubes to pellet the resin.
-
-
Quantification:
-
Transfer the supernatant containing the L-[³H]citrulline to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of L-citrulline formation for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration of the substrate (L-arginine) and its Km value for each NOS isoform.
-
Visualizations
The following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for determining NOS inhibition.
References
Ethyl-L-NIO hydrochloride Ki values for nNOS, eNOS, iNOS
An In-depth Technical Guide to Ethyl-L-NIO Hydrochloride: A Nitric Oxide Synthase Inhibitor
This technical guide provides a comprehensive overview of this compound (L-N5-(1-Iminoethyl)ornithine hydrochloride), a notable inhibitor of nitric oxide synthase (NOS) isoforms. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its inhibitory constants (Ki), the experimental protocols used for their determination, and the relevant signaling pathways.
Data Presentation: Inhibitory Potency and Selectivity
This compound is a derivative of L-ornithine and functions as a competitive inhibitor of all three major NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] Its inhibitory profile is characterized by the Ki values, which represent the concentration of the inhibitor required to produce half-maximum inhibition.
The inhibitory constants (Ki) for this compound and the related compound L-NIO against the three NOS isoforms are summarized below.
| Compound | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) |
| This compound | 5.3[2] | 18[2] | 12[2] |
| L-NIO | 1.7[3] | 3.9[3] | 3.9[3] |
Based on the provided data, this compound demonstrates a modest selectivity for nNOS over the other isoforms.[2] The related compound, L-NIO, is a potent, non-selective inhibitor of NOS.[3][4]
Experimental Protocols for Determining Ki Values
The determination of Ki values for NOS inhibitors like this compound typically involves enzyme inhibition assays. Two common methods are the Griess assay, which measures enzyme activity, and radioligand binding assays, which measure the affinity of the inhibitor for the enzyme.
Enzyme Activity Assay (Griess Assay)
This assay indirectly measures the activity of NOS by quantifying the amount of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[5] The principle of the Griess assay involves a two-step diazotization reaction.[5]
Methodology:
-
Enzyme Preparation: Purified recombinant nNOS, eNOS, or iNOS is used. For iNOS, it can also be obtained from stimulated macrophage cell lines like RAW 264.7.[3][6]
-
Reaction Mixture: A reaction mixture is prepared containing the NOS enzyme, L-arginine (the substrate), and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). For nNOS and eNOS, calmodulin and Ca²⁺ are also required.[7][8]
-
Inhibition Assay: Varying concentrations of this compound are added to the reaction mixture. A control reaction with no inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for a specific duration to allow for the enzymatic production of NO.
-
Nitrite Quantification:
-
The reaction is stopped, and the supernatant is collected.
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[5][9]
-
This leads to the formation of a colored azo compound, which can be measured spectrophotometrically at approximately 540 nm.[5][10]
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite produced in each reaction is determined from the standard curve.
-
The percentage of inhibition for each concentration of this compound is calculated.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate (L-arginine) and its Michaelis constant (Km).
-
Radioligand Binding Assay
This method directly measures the affinity of an inhibitor for the active site of the NOS enzyme by assessing its ability to compete with a radiolabeled ligand.[11][12]
Methodology:
-
Membrane/Enzyme Preparation: Purified NOS isoforms or cell membranes containing the target NOS are prepared.[12]
-
Competitive Binding: A fixed concentration of a suitable radioligand (e.g., a radiolabeled NOS inhibitor) is incubated with the enzyme preparation in the presence of varying concentrations of unlabeled this compound.[11]
-
Incubation and Separation: The mixture is incubated to reach binding equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a membrane that traps the enzyme-ligand complex.[13][14]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This corresponds to the amount of radioligand bound to the enzyme.[14]
-
Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of this compound.
-
The IC50 value, which is the concentration of this compound that displaces 50% of the bound radioligand, is determined from this competition curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also requires the concentration and dissociation constant (Kd) of the radioligand.[12]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways of the three NOS isoforms and the general experimental workflows for determining inhibitor potency.
Signaling Pathways
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl-L-NIO (hydrochloride) - Labchem Catalog [labchem.com.my]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Chemical structure and properties of Ethyl-L-NIO hydrochloride
An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Modulately Selective Nitric Oxide Synthase Inhibitor
Abstract
Ethyl-L-NIO hydrochloride, also known as L-N5-(1-Iminobutyl)ornithine hydrochloride, is a valuable research tool in the study of nitric oxide (NO) signaling. As a derivative of L-ornithine, it functions as a competitive inhibitor of nitric oxide synthase (NOS) isoforms, the enzymes responsible for the endogenous production of NO. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and the determination of its inhibitory activity are presented, alongside visualizations of the nitric oxide signaling pathway and experimental workflows to facilitate its application in a research setting.
Chemical Structure and Properties
This compound is the hydrochloride salt of N5-(1-iminobutyl)-L-ornithine. Its structure features a butyrimidoyl group attached to the δ-amino group of the L-ornithine backbone.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C9H20ClN3O2 | [1] |
| Molecular Weight | 237.73 g/mol | [1] |
| CAS Number | 150403-97-7 | [1] |
| Synonyms | L-N5-(1-Iminobutyl)ornithine hydrochloride | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in aqueous solutions. |
Mechanism of Action: Inhibition of Nitric Oxide Synthase
This compound exerts its biological effects through the competitive inhibition of the three main isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). These enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide, a critical signaling molecule involved in a myriad of physiological and pathological processes. By competing with the endogenous substrate L-arginine for binding to the active site of NOS, this compound effectively reduces the production of nitric oxide.
The inhibitory potency of this compound varies across the different NOS isoforms, demonstrating a modest selectivity. The inhibition constants (Ki) provide a quantitative measure of this potency.
Table 2: Inhibitory Activity of this compound against NOS Isoforms
| NOS Isoform | Ki (μM) |
| nNOS (neuronal) | 5.3 |
| eNOS (endothelial) | 18 |
| iNOS (inducible) | 12 |
Data compiled from multiple sources.
The following diagram illustrates the canonical nitric oxide signaling pathway and the point of inhibition by this compound.
Caption: Nitric Oxide Signaling Pathway and Inhibition by Ethyl-L-NIO.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reductive amination of L-ornithine with butyraldehyde (B50154). This method involves the formation of an imine intermediate, which is subsequently reduced to the secondary amine. The following is a plausible protocol based on established chemical principles.
Materials:
-
L-Ornithine hydrochloride
-
Butyraldehyde
-
Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent
-
Diethyl ether
-
Hydrochloric acid (HCl) in an organic solvent (e.g., diethyl ether)
-
Sodium hydroxide (B78521) (NaOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Protection of the α-amino group of L-ornithine (Optional but recommended for higher yield and purity): The α-amino group of L-ornithine can be protected using a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.
-
Formation of the Imine:
-
Dissolve the (protected) L-ornithine in methanol under an inert atmosphere.
-
Add butyraldehyde to the solution and stir at room temperature for several hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reduction of the Imine:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride to the solution. The pH should be maintained in a slightly acidic range (pH 5-6) to facilitate the reduction of the iminium ion.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde.
-
If a protecting group was used, it should be removed at this stage according to standard procedures (e.g., treatment with trifluoroacetic acid for a Boc group).
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified N5-(1-iminobutyl)-L-ornithine in a suitable organic solvent (e.g., methanol or diethyl ether).
-
Add a solution of HCl in an organic solvent dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.
-
Determination of NOS Inhibitory Activity (Griess Assay)
The inhibitory effect of this compound on NOS activity can be quantified by measuring the production of nitric oxide. The Griess assay is a common colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (B80452) (NO2-).
Materials:
-
Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin and CaCl2 (for nNOS and eNOS activation)
-
This compound (inhibitor)
-
Griess Reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in an acidic buffer)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Nitrite Standard Curve:
-
Prepare a series of known concentrations of sodium nitrite in the assay buffer.
-
Add the Griess reagent to each standard and measure the absorbance at ~540 nm.
-
Plot the absorbance versus nitrite concentration to generate a standard curve.
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the assay buffer, purified NOS enzyme, L-arginine, NADPH, and any necessary cofactors (calmodulin/CaCl2).
-
Prepare a range of concentrations of this compound.
-
In a 96-well plate, add the reaction mixture to wells containing either the vehicle control or different concentrations of the inhibitor.
-
Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
-
Nitrite Measurement:
-
Stop the enzymatic reaction (e.g., by adding a reagent that denatures the enzyme or by placing the plate on ice).
-
Add the Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance of each well at ~540 nm using a microplate reader.
-
-
Data Analysis:
-
Use the nitrite standard curve to determine the concentration of nitrite produced in each well.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (L-arginine) and the Michaelis-Menten constant (Km) of the enzyme for that substrate.
-
The following diagram outlines the general workflow for determining the inhibitory activity of this compound using the Griess assay.
Caption: Workflow for Determining NOS Inhibition using the Griess Assay.
Conclusion
This compound is a well-characterized and valuable tool for researchers investigating the roles of nitric oxide in biological systems. Its modest selectivity for the different NOS isoforms allows for the differential study of their respective contributions to various physiological and pathophysiological conditions. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the effective use of this compound in a laboratory setting. Further research into the development of more isoform-selective NOS inhibitors will continue to refine our understanding of the complex and multifaceted roles of nitric oxide signaling.
References
An In-depth Technical Guide to the Synthesis of N5-(1-iminobutyl)-L-ornithine monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. Three primary isoforms of NOS have been identified: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in various diseases, making the development of NOS inhibitors a significant area of therapeutic interest.
N5-substituted L-ornithine derivatives represent a class of compounds that can act as competitive inhibitors of NOS. By mimicking the substrate L-arginine, these molecules can bind to the active site of the enzyme and modulate its activity. The structural variations at the N5 position can influence the potency and isoform selectivity of these inhibitors. This guide focuses on the synthesis of a novel derivative, N5-(1-iminobutyl)-L-ornithine monohydrochloride, providing a theoretical yet practical framework for its creation and subsequent investigation.
Proposed Synthesis of N5-(1-iminobutyl)-L-ornithine monohydrochloride
The proposed synthesis is a multi-step process beginning with commercially available L-ornithine. The strategy involves the protection of the α-amino group, followed by the introduction of the 1-iminobutyl group at the δ-amino (N5) position, and subsequent deprotection to yield the target compound.
Overall Synthetic Scheme
Caption: Proposed workflow for the synthesis of N5-(1-iminobutyl)-L-ornithine monohydrochloride.
Experimental Protocols
Step 1: Synthesis of Nα-Boc-L-ornithine
This initial step protects the α-amino group of L-ornithine to ensure selective reaction at the N5 position.
-
Materials: L-ornithine monohydrochloride, Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Sodium hydroxide (B78521) (NaOH), Dioxane, Water.
-
Procedure:
-
Dissolve L-ornithine monohydrochloride in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)2O in dioxane dropwise while maintaining the pH at 9-10 by the concurrent addition of 1 M NaOH.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Nα-Boc-L-ornithine.
-
Step 2: Synthesis of Nα-Boc-N5-(1-iminobutyl)-L-ornithine
This is the key step where the 1-iminobutyl group is introduced. This reaction is analogous to the synthesis of L-NIO from Nα-Boc-L-ornithine and an ethyl imidate.
-
Materials: Nα-Boc-L-ornithine, Butyl acetimidate hydrochloride (or a similar butyl imidate), Triethylamine (B128534) (TEA) or another suitable base, Anhydrous solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve Nα-Boc-L-ornithine and butyl acetimidate hydrochloride in the anhydrous solvent.
-
Add triethylamine to the mixture to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under vacuum.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain Nα-Boc-N5-(1-iminobutyl)-L-ornithine.
-
Step 3: Deprotection and Salt Formation
The final steps involve the removal of the Boc protecting group and the formation of the monohydrochloride salt.
-
Materials: Nα-Boc-N5-(1-iminobutyl)-L-ornithine, Hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in dioxane or ethereal HCl).
-
Procedure:
-
Dissolve the purified Nα-Boc-N5-(1-iminobutyl)-L-ornithine in a minimal amount of a suitable solvent like methanol (B129727) or dioxane.
-
Add an excess of the HCl solution.
-
Stir the mixture at room temperature for 2-4 hours. The deprotection can be monitored by TLC.
-
The product, N5-(1-iminobutyl)-L-ornithine monohydrochloride, is expected to precipitate from the solution.
-
Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Data Presentation: Expected Analytical Characteristics
The following table summarizes the expected, albeit hypothetical, quantitative data for the synthesized compounds based on typical yields and analytical data for similar molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected ¹H NMR (δ, ppm) Highlights | Expected Mass Spec (m/z) [M+H]⁺ |
| Nα-Boc-L-ornithine | C₁₀H₂₀N₂O₄ | 232.28 | 85-95 | 1.44 (s, 9H, Boc), 3.00-3.20 (m, 2H, δ-CH₂), 3.90-4.10 (m, 1H, α-CH) | 233.15 |
| Nα-Boc-N5-(1-iminobutyl)-L-ornithine | C₁₄H₂₇N₃O₄ | 301.38 | 50-70 | 0.95 (t, 3H, -CH₃), 1.44 (s, 9H, Boc), 1.60-1.80 (m, 4H, -CH₂CH₂-), 2.20-2.40 (t, 2H, =C-CH₂), 3.20-3.40 (m, 2H, δ-CH₂) | 302.21 |
| N5-(1-iminobutyl)-L-ornithine monohydrochloride | C₉H₂₀ClN₃O₂ | 237.73 | 80-90 | 0.98 (t, 3H, -CH₃), 1.70-1.90 (m, 4H, -CH₂CH₂-), 2.30-2.50 (t, 2H, =C-CH₂), 3.40-3.60 (m, 2H, δ-CH₂), 3.80-4.00 (t, 1H, α-CH) | 202.17 |
Potential Mechanism of Action and Signaling Pathway
Based on its structural similarity to L-arginine and other N5-substituted ornithine derivatives, N5-(1-iminobutyl)-L-ornithine is predicted to act as a competitive inhibitor of nitric oxide synthase (NOS).
Caption: Proposed mechanism of action via competitive inhibition of nitric oxide synthase.
The imino group of N5-(1-iminobutyl)-L-ornithine is expected to interact with the heme iron in the active site of NOS, similar to the guanidinium (B1211019) group of L-arginine. The butyl chain may confer specific binding properties, potentially influencing isoform selectivity. Inhibition of NOS would lead to a reduction in NO production, thereby downregulating the canonical NO/cGMP signaling pathway. This would result in decreased activation of soluble guanylate cyclase (sGC), leading to lower levels of cyclic guanosine (B1672433) monophosphate (cGMP) and reduced activation of protein kinase G (PKG), ultimately attenuating downstream physiological effects such as vasodilation.
Conclusion
This technical guide provides a robust, albeit theoretical, framework for the synthesis of N5-(1-iminobutyl)-L-ornithine monohydrochloride. The proposed synthetic route is based on well-established chemical principles and analogous reactions for similar NOS inhibitors. The successful synthesis and characterization of this novel compound would provide a valuable tool for investigating the structure-activity relationships of NOS inhibitors and could potentially lead to the development of new therapeutic agents for diseases characterized by aberrant nitric oxide signaling. Researchers are encouraged to use this guide as a starting point for the practical synthesis and biological evaluation of this promising molecule.
A Comparative Analysis of Ethyl-L-NIO Hydrochloride and Vinyl-L-NIO as Nitric Oxide Synthase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitric oxide (NO), a critical signaling molecule, is synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The dysregulation of NO production is implicated in a multitude of pathological conditions, making NOS inhibitors valuable tools for research and potential therapeutic agents. This technical guide provides a comprehensive comparison of two prominent L-arginine analog inhibitors: Ethyl-L-NIO hydrochloride and vinyl-L-NIO. We present a detailed analysis of their inhibitory activity against the three NOS isoforms, elucidate their mechanisms of action, and provide standardized experimental protocols for their evaluation. Furthermore, this guide visualizes the key signaling pathways affected by nNOS inhibition and the experimental workflows for inhibitor characterization, offering a critical resource for professionals in drug discovery and development.
Introduction
Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response. Its production is tightly regulated by the nitric oxide synthase (NOS) enzymes. The constitutive isoforms, nNOS and eNOS, are calcium/calmodulin-dependent and produce low levels of NO for signaling purposes. In contrast, the inducible isoform, iNOS, is calcium-independent and, when expressed, produces large, sustained amounts of NO, often in the context of inflammation.
Given the diverse roles of NO, isoform-selective NOS inhibitors are of significant interest for both basic research and as potential therapeutics. This compound and vinyl-L-NIO are two such inhibitors derived from L-ornithine that exhibit distinct profiles of activity and mechanism. This guide aims to provide a detailed, comparative overview of these two compounds to aid researchers in their selection and application.
Comparative Inhibitory Activity
The potency and selectivity of this compound and vinyl-L-NIO have been characterized against the three NOS isoforms. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki value indicating higher potency.
| Compound | nNOS Ki | eNOS Ki | iNOS Ki | Selectivity Profile |
| This compound | 5.3 µM[1] | 18 µM[1] | 12 µM[1] | Modestly selective for nNOS |
| Vinyl-L-NIO | 100 nM (0.1 µM)[2] | 12 µM[2] | 60 µM[2] | Potent and highly selective for nNOS |
As the data indicates, vinyl-L-NIO is a significantly more potent and selective inhibitor of nNOS compared to this compound.
Mechanism of Action
This compound
This compound acts as a competitive inhibitor of all NOS isoforms, with modest selectivity for nNOS.[1][3] This means it competes with the natural substrate, L-arginine, for binding to the active site of the enzyme.
Vinyl-L-NIO
Vinyl-L-NIO exhibits a more complex mechanism of action. It is a potent and selective inhibitor of nNOS.[2] In addition to competitive inhibition, vinyl-L-NIO acts as a mechanism-based inactivator (also known as a suicide inhibitor) of nNOS. This inactivation is irreversible and occurs in the presence of NADPH and O2, with a kinact of 0.078 min-1 and a Ki of 90 nM.[2] It does not inactivate iNOS, and much higher concentrations are required to inactivate eNOS.[2] The unsaturated vinyl moiety is crucial for its inactivation mechanism.[4]
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of NOS inhibitors like this compound and vinyl-L-NIO.
In Vitro NOS Inhibition Assay (Conversion of [³H]L-arginine to [³H]L-citrulline)
This is a widely used method to determine the inhibitory activity of a compound on NOS isoforms.
Objective: To quantify the enzymatic activity of NOS by measuring the formation of [³H]L-citrulline from [³H]L-arginine and to determine the Ki of an inhibitor.
Materials:
-
Purified nNOS, eNOS, or iNOS enzyme
-
[³H]L-arginine
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)
-
Cofactors: NADPH, FAD, FMN, (6R)-tetrahydrobiopterin (BH4)
-
Calmodulin and CaCl₂ (for nNOS and eNOS)
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG50WX-8 resin (Na+ form)
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, cofactors, and either calmodulin/CaCl₂ (for nNOS/eNOS) or EGTA (for iNOS).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or vinyl-L-NIO) to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the Stop Buffer.
-
Separation of [³H]L-citrulline: Apply the reaction mixture to a column containing Dowex AG50WX-8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.
-
Quantification: Collect the eluate containing [³H]L-citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration. The Ki value can be determined by fitting the data to the appropriate inhibition model using non-linear regression analysis.
Determination of kinact and KI for Mechanism-Based Inactivators
Objective: To determine the kinetic parameters of irreversible inactivation for compounds like vinyl-L-NIO.
Procedure:
-
Pre-incubation: Pre-incubate the nNOS enzyme with various concentrations of vinyl-L-NIO in the presence of NADPH and O₂ for different time intervals.
-
Activity Measurement: At each time point, take an aliquot of the pre-incubation mixture and dilute it into a reaction mixture containing [³H]L-arginine and other necessary cofactors to measure the remaining enzyme activity, as described in Protocol 4.1. The dilution should be sufficient to prevent further significant inactivation during the activity assay.
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the apparent inactivation rate constant (kobs).
-
Plot the kobs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine the maximal inactivation rate (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
-
Signaling Pathways and Experimental Workflows
nNOS Signaling Pathway
Inhibition of nNOS primarily affects the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway in neurons.
Caption: nNOS signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel NOS inhibitor follows a logical progression from initial screening to detailed kinetic analysis.
Caption: Workflow for NOS inhibitor characterization.
Conclusion
This compound and vinyl-L-NIO are both valuable tools for studying the roles of nitric oxide synthases. This compound serves as a moderately selective nNOS inhibitor, suitable for applications where complete and irreversible inhibition is not required. In contrast, vinyl-L-NIO is a highly potent and selective irreversible inactivator of nNOS, making it an ideal tool for studies requiring sustained and specific ablation of nNOS activity. The choice between these two inhibitors will ultimately depend on the specific experimental goals. This guide provides the foundational data and methodologies to inform this decision and facilitate rigorous and reproducible research in the field of nitric oxide biology and pharmacology.
References
The Role of N⁵-(1-Iminoethyl)-L-ornithine (Ethyl-L-NIO) in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N⁵-(1-Iminoethyl)-L-ornithine, commonly known as L-NIO, is a potent pharmacological tool in cardiovascular research. As a non-selective and irreversible inhibitor of all three isoforms of nitric oxide synthase (NOS) — neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) — L-NIO plays a crucial role in elucidating the physiological and pathophysiological roles of nitric oxide (NO) in the cardiovascular system. This technical guide provides an in-depth overview of L-NIO, its mechanism of action, experimental protocols for its use, and a summary of key quantitative data.
Core Mechanism of Action: Inhibition of Nitric Oxide Synthase
L-NIO functions as a competitive inhibitor at the L-arginine binding site of nitric oxide synthase. The enzyme NOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process. By binding to the enzyme, L-NIO blocks this conversion, thereby reducing the synthesis of NO. This inhibition is irreversible and has been demonstrated to be effective both in vitro and in vivo.[1] The reduction in NO bioavailability leads to significant physiological effects, most notably vasoconstriction and an increase in systemic blood pressure, as NO is a key endogenous vasodilator.[2][3]
Signaling Pathway of Nitric Oxide in the Vasculature
The following diagram illustrates the canonical nitric oxide signaling pathway in vascular smooth muscle cells, which is inhibited by L-NIO.
Quantitative Data on L-NIO
The inhibitory potency of L-NIO against the different NOS isoforms has been well-characterized. Furthermore, its effects on cardiovascular parameters have been quantified in various experimental models.
Table 1: Inhibitory Constants (Ki) of L-NIO for NOS Isoforms
| NOS Isoform | Ki (μM) |
| Neuronal (nNOS) | 1.7[4] |
| Endothelial (eNOS) | 3.9[4] |
| Inducible (iNOS) | 3.9[4] |
Table 2: In Vivo Dose-Response of L-NIO on Mean Arterial Blood Pressure in Anesthetized Rats
| Intravenous Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) |
| 0.03 | +10 |
| 0.1 | +20 |
| 0.3 | +35 |
| 1 | +50 |
| 3 | +65 |
| 10 | +80 |
| 30 | +90 |
| 100 | +100 |
| 300 | +105 |
Data compiled from Rees et al. (1990).[2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of L-NIO in research. Below are standard protocols for in vivo and in vitro cardiovascular studies.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol details the intravenous administration of L-NIO to assess its effects on systemic blood pressure.
1. Animal Preparation:
-
Adult male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).
-
The trachea is cannulated to ensure a clear airway.
-
The right carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.
-
The left jugular vein is cannulated for the intravenous administration of L-NIO.
2. Preparation of L-NIO Solution:
-
L-NIO dihydrochloride (B599025) is dissolved in sterile physiological saline (0.9% NaCl).
-
A stock solution is prepared, and subsequent dilutions are made to achieve the desired final concentrations for infusion.
3. Experimental Procedure:
-
A stabilization period of at least 20 minutes is allowed after surgical preparation to ensure baseline blood pressure is stable.
-
L-NIO is administered intravenously as a bolus injection or a continuous infusion. For dose-response studies, cumulative doses are administered.
-
Blood pressure and heart rate are recorded continuously before, during, and after L-NIO administration.
-
A vehicle control (physiological saline) is administered in a separate group of animals to account for any effects of the infusion itself.
References
An In-depth Technical Guide to Ethyl-L-NIO Hydrochloride in Neuroscience and Neurotoxicity Studies
Introduction
Nitric oxide (NO) is a critical signaling molecule in the nervous system, functioning as a gaseous neurotransmitter that modulates synaptic plasticity, neurodevelopment, and blood flow.[1][2] It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1] Three primary isoforms exist: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[3] While nNOS and eNOS are constitutively expressed and their activity is regulated by intracellular calcium levels, iNOS expression is induced by inflammatory signals.[3][]
In the central nervous system, nNOS is the predominant isoform, responsible for NO production that influences learning, memory, and pain perception.[][5] However, the overproduction of NO by nNOS is a significant contributor to the pathophysiology of neurodegenerative disorders and neuropathic pain.[6] This excessive NO can lead to the formation of reactive nitrogen species (RNS), causing oxidative stress, neuronal damage, and cell death.[6][7] Consequently, selective inhibitors of nNOS are valuable tools in neuroscience research and potential therapeutic agents for neurological diseases.[6][8]
This guide focuses on Ethyl-L-NIO hydrochloride (N5-(1-iminobutyl)-L-ornithine hydrochloride), a derivative of the well-characterized NOS inhibitor L-NIO (N5-(1-iminoethyl)-L-ornithine). It serves as a comprehensive resource for researchers, detailing the compound's mechanism of action, its application in neuroscience and neurotoxicity studies, and relevant experimental protocols.
Mechanism of Action and Inhibitory Profile
This compound functions as a competitive inhibitor of nitric oxide synthase. It is the saturated analog of vinyl-L-NIO and acts by competing with the natural substrate, L-arginine, for binding to the active site of the enzyme.[8][9] While its parent compound, L-NIO, is a potent, non-selective inhibitor of all three NOS isoforms, Ethyl-L-NIO demonstrates modest selectivity for the neuronal isoform (nNOS).[9][10][11]
Data Presentation: Inhibitory Activity of NOS Inhibitors
The following table summarizes the quantitative data for the inhibitory activity of Ethyl-L-NIO and related compounds against the three NOS isoforms. This data is crucial for selecting the appropriate inhibitor based on the required potency and selectivity for a given experiment.
| Compound | Target Isoform | Inhibition Constant (Ki) | IC50 | Selectivity | Reference |
| Ethyl-L-NIO | nNOS | 5.3 µM | - | Modestly selective for nNOS | [9] |
| eNOS | 18 µM | - | [9] | ||
| iNOS | 12 µM | - | [9] | ||
| L-NIO | nNOS | 1.7 µM | - | Non-selective | [10][12] |
| eNOS | 3.9 µM | - | [10][12] | ||
| iNOS | 3.9 µM | - | [10][12] | ||
| L-NIL | miNOS | - | 3.3 µM | 28-fold selective for iNOS | [13] |
| rat brain cNOS | - | 92 µM | [13] | ||
| S-ethyl-L-thiocitrulline | nNOS | 0.5 nM (Kd) | - | 50-fold selective for nNOS over eNOS | [8] |
| eNOS | 24 nM | - | [8] | ||
| iNOS | 17 nM | - | [8] |
Applications in Neuroscience and Neurotoxicity
Neuroscience Research: Modeling Neurological Disease
The ability to inhibit NOS activity is fundamental to investigating the role of nitric oxide in both physiological and pathological processes. Potent and selective inhibition of nNOS is particularly useful for studying cerebral ischemia (stroke) and neurodegenerative diseases.[8]
The parent compound, L-NIO, has been effectively used to establish novel in vivo models of focal cerebral ischemia in rats.[10][14] A unilateral, intrastriatal infusion of L-NIO induces a reproducible ischemic infarct characterized by blood-brain barrier dysfunction, neuronal hypoxia, and progressive neurodegeneration.[14] This model offers advantages over traditional methods like middle cerebral artery occlusion (MCAo) due to its low surgical complexity and zero associated mortality, making it suitable for initial high-throughput preclinical investigations.[14]
The Dual Role of Nitric Oxide: Signaling vs. Neurotoxicity
While NO is an essential signaling molecule at physiological concentrations, its overproduction is a key factor in neuronal damage.[6][15] This duality is central to understanding neurodegenerative processes.
Physiological Signaling: Under normal conditions, glutamate (B1630785) release activates NMDA receptors, leading to an influx of Ca²⁺.[2] This calcium binds to calmodulin, which in turn activates nNOS to produce NO.[2] NO then diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), initiating downstream signaling cascades.[15]
Neurotoxicity Pathway: In pathological states such as ischemia or chronic inflammation, excessive activation of nNOS leads to a surge in NO production.[6][16] This excess NO reacts with superoxide (B77818) radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a highly potent and damaging reactive nitrogen species.[6] Peroxynitrite and its byproducts cause widespread cellular damage through several mechanisms:
-
Lipid Peroxidation: Damage to cell membranes.[17]
-
Protein Nitration: Modification of tyrosine residues, altering protein function.[7]
-
DNA Damage: Leading to strand breaks and mutations.
-
Mitochondrial Dysfunction: Impairment of the electron transport chain, reducing cellular energy production.[6] This cascade of events culminates in oxidative and nitrosative stress, ultimately triggering neuronal apoptosis or necrosis.[7][16][17]
Experimental Protocols
Detailed methodologies are critical for the successful application of Ethyl-L-NIO and related compounds in research.
Protocol 1: In Vivo Induction of Focal Cerebral Ischemia with L-NIO
This protocol is adapted from methodologies described for establishing a rat model of focal striatal ischemia.[14][18]
Objective: To create a consistent ischemic lesion in the rat striatum for preclinical studies.
Materials:
-
Adult male Sprague Dawley rats (250-350 g).
-
L-NIO dihydrochloride (B599025).
-
Sterile saline solution (0.9%).
-
Stereotaxic instrument for small animals.
-
Hamilton microsyringe (10 µL).
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in the stereotaxic frame. Maintain body temperature at 37°C.
-
Drug Preparation: Dissolve L-NIO dihydrochloride in sterile saline to achieve the desired concentration. Doses typically range from 0.04 to 2.0 µmol per animal.[18]
-
Surgical Procedure: Create a burr hole in the skull over the target striatum coordinates.
-
Intrastriatal Infusion: Slowly infuse the L-NIO solution (e.g., 2.0 µmol in 3.0-5.0 µL) into the striatum using the microsyringe.[18] The infusion should be performed over several minutes to minimize mechanical damage.
-
Jugular Vein Occlusion: In conjunction with the infusion, temporarily occlude the ipsilateral jugular vein to potentiate the ischemic effect.[14]
-
Post-Operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia as required by institutional guidelines.
-
Analysis: At predetermined time points (e.g., 3 days post-infusion), animals can be sacrificed for histological (e.g., infarct volume measurement) or biochemical analysis.[10][12]
Protocol 2: In Vitro NOS Inhibition Assay
Objective: To determine the inhibitory potency (Ki or IC50) of a compound against a specific NOS isoform.
Principle: This assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline. The amount of L-citrulline produced is proportional to NOS activity.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors).
-
Cofactors: NADPH, FAD, FMN, (6R)-tetrahydrobiopterin (BH4), Calmodulin (for nNOS/eNOS), CaCl₂.
-
L-[³H]arginine.
-
This compound or other test inhibitors at various concentrations.
-
Dowex AG50W-X8 resin (Na⁺ form).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing the assay buffer, all cofactors, and the purified NOS enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the tubes. Include a control group with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding L-[³H]arginine to each tube.
-
Incubation: Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37°C. The time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.
-
Separation of Products: Apply the reaction mixture to a column containing Dowex AG50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will pass through.
-
Quantification: Collect the eluate containing L-[³H]citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration. Calculate the IC₅₀ value from the resulting dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km for L-arginine is known.
This compound is a valuable research tool for investigating the complex roles of nitric oxide in the nervous system. Its modest selectivity for nNOS, combined with the extensive characterization of its parent compound L-NIO, provides a solid foundation for studies in neuroscience and neurotoxicity. By inhibiting nNOS, researchers can probe the mechanisms underlying neurodegenerative diseases and explore potential therapeutic strategies aimed at mitigating the detrimental effects of excessive NO production and subsequent nitrosative stress. The detailed protocols and pathways presented in this guide offer a framework for designing and executing rigorous experiments to further elucidate the function of nitrergic signaling in health and disease.
References
- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 2. NO as a signalling molecule in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative and Nitrative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Roles of Neuronal Nitric Oxide Synthase in Neurodegenerative Diseases and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl-L-NIO (hydrochloride) | CAS 150403-97-7 | Cayman Chemical | Biomol.com [biomol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biotium.com [biotium.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Implications of glial nitric oxide in neurodegenerative diseases [frontiersin.org]
- 17. Nitric oxide induces oxidative stress and apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-NIO | inhibitor of all NOS isoforms | CAS# 36889-13-1 | InvivoChem [invivochem.com]
Modulating the Inflammatory Cascade: A Technical Guide to Ethyl-L-NIO Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl-L-NIO hydrochloride, a potent nitric oxide synthase (NOS) inhibitor, has emerged as a significant pharmacological tool for investigating the multifaceted role of nitric oxide (NO) in the inflammatory response. This technical guide provides an in-depth analysis of this compound's mechanism of action, its modulatory effects on key inflammatory pathways, and detailed experimental protocols for its application in preclinical research. By inhibiting the production of NO, this compound offers a means to dissect the complex signaling networks that govern inflammation, thereby paving the way for the development of novel therapeutic strategies for a range of inflammatory disorders. This document synthesizes current knowledge, presenting quantitative data, detailed methodologies, and visual representations of the underlying molecular and experimental frameworks.
Introduction
Inflammation is a fundamental biological process orchestrated by a complex interplay of cellular and molecular mediators. Nitric oxide (NO), a pleiotropic signaling molecule, plays a dual role in this process, exhibiting both pro- and anti-inflammatory properties depending on its concentration, temporal production, and cellular source. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which includes neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The inducible isoform, iNOS, is primarily responsible for the high-output production of NO during an inflammatory response, which can contribute to tissue damage and the perpetuation of inflammation.
This compound (L-NIO), also known as N⁵-(1-Iminoethyl)-L-ornithine hydrochloride, is a potent and non-selective inhibitor of all three NOS isoforms. Its ability to curtail NO production makes it an invaluable tool for elucidating the precise contributions of NO to the pathophysiology of various inflammatory conditions. This guide will explore the biochemical properties of this compound, its impact on inflammatory signaling, and provide practical guidance for its use in experimental settings.
Mechanism of Action
This compound functions as a competitive inhibitor of L-arginine, the natural substrate for nitric oxide synthases. By binding to the active site of the enzyme, it effectively blocks the synthesis of NO. In some contexts, it has been described as an irreversible inhibitor, highlighting its potent and sustained action.[1][2]
Inhibition of Nitric Oxide Synthase Isoforms
This compound demonstrates potent inhibitory activity against all three NOS isoforms. The inhibitory constants (Ki) and the half-maximal inhibitory concentration (IC50) from various studies are summarized in the table below, illustrating its non-selective nature.
| Parameter | nNOS | eNOS | iNOS | Reference(s) |
| Ki | 1.7 µM | 3.9 µM | 3.9 µM | [3][4] |
| IC50 (Neutrophils) | - | - | 0.8 ± 0.1 µM | [2] |
| IC50 (J774 Macrophages) | - | - | 3 ± 0.5 µM | [2] |
| Apparent 2nd Order Inactivation Rate Constant (iNOS) | - | - | 31.5 and 32.0 mM⁻¹ min⁻¹ | [5] |
| Apparent 2nd Order Inactivation Rate Constant (nNOS) | 0.79 and 8.4 mM⁻¹ min⁻¹ | - | - | [5] |
| Apparent 2nd Order Inactivation Rate Constant (RAW 264.7 cells) | - | - | 1.8 and 3.1 mM⁻¹ min⁻¹ | [5] |
Modulation of Inflammatory Signaling Pathways
The inhibition of NO production by this compound has profound downstream effects on key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] Nitric oxide can modulate NF-κB activity through various mechanisms, including S-nitrosylation of pathway components. By reducing NO levels, this compound can indirectly influence NF-κB activation. In lipopolysaccharide (LPS)-stimulated macrophages, the inhibition of iNOS has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.[8]
MAPK Signaling Pathway
The MAPK family of kinases, including p38, JNK, and ERK, are critical transducers of extracellular signals that regulate a wide range of cellular processes, including inflammation. In inflammatory cells like neutrophils and macrophages, activation of p38 MAPK is crucial for the production of pro-inflammatory cytokines and for processes like chemotaxis.[9][10] The activity of MAPKs can be influenced by the cellular redox state, which is in turn affected by nitric oxide. While direct studies on the effect of Ethyl-L-NIO on MAPK phosphorylation are limited, inhibition of iNOS has been shown to suppress the phosphorylation of p38 and ERK1/2 in certain inflammatory contexts, suggesting that this compound may exert its anti-inflammatory effects in part through the modulation of MAPK signaling.[11]
Quantitative Effects on Inflammatory Markers
The inhibition of NO synthesis by this compound leads to a significant modulation of the production of various inflammatory markers.
In Vitro Effects on Cytokine Production
In a study using the murine macrophage cell line J774 stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), this compound (L-NIO) demonstrated a concentration-dependent effect on the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[12]
| Cytokine | L-NIO Concentration | Effect | Reference |
| IL-6 | 10-1000 µM | Concentration-dependent potentiation of release | [12] |
| TNF-α | 10-1000 µM | Significant attenuation of release | [12] |
These findings highlight the complex role of NO in regulating cytokine production, where its inhibition can either enhance or suppress the release of different cytokines.
In Vivo Anti-inflammatory Effects
In a rat model of immune complex-induced vasculitis, this compound was the most potent among several NOS inhibitors in providing protection against inflammatory injury.[13]
| Model | Parameter | IC50 of L-NIO | Reference |
| Dermal Vasculitis | Inflammatory Injury | ~65 µM | [13] |
Furthermore, in a rabbit model of ischemia-reperfusion injury in skeletal muscle, a 30 µM infusion of L-NIO reduced the loss of viability from 56% to 15% and attenuated the increase in myeloperoxidase (MPO) levels, an indicator of neutrophil accumulation, by approximately 50%.[14]
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to study its effects on inflammation.
In Vitro Macrophage Stimulation and Cytokine Analysis
This protocol outlines the steps for treating a murine macrophage cell line with this compound and measuring the subsequent cytokine production.
Materials:
-
Murine macrophage cell line (e.g., J774 or RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Plate macrophages in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 100, 1000 µM) or vehicle control. Incubate for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) and IFN-γ (100 U/mL) to the wells.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the supernatant.
-
Cytokine Measurement: Perform ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.
Adjuvant-Induced Arthritis in Rats
This protocol describes the induction of arthritis in rats and the assessment of the therapeutic potential of this compound.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis
-
This compound
-
Calipers for paw measurement
-
Scoring system for arthritis severity
Procedure:
-
Arthritis Induction: On day 0, inject 100 µL of FCA subcutaneously into the base of the tail of each rat.[15][16]
-
Treatment: Begin daily intraperitoneal injections of this compound (at desired doses) or vehicle control from a predetermined day (e.g., day 8 post-induction).
-
Clinical Assessment: Monitor the rats daily for signs of arthritis. Measure paw volume using a plethysmometer and score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity and/or ankylosis).
-
Tissue Collection: At the end of the study (e.g., day 21), euthanize the rats and collect hind paws for histological analysis and synovial fluid or tissue for cytokine and MPO analysis.
Measurement of Nitric Oxide Production (Griess Assay)
This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
Cell culture supernatants
Procedure:
-
Standard Curve: Prepare a standard curve of sodium nitrite in culture medium (e.g., 0-100 µM).
-
Assay: In a 96-well plate, add 50 µL of each standard or sample supernatant.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.[17]
Myeloperoxidase (MPO) Assay in Tissue
This assay measures the activity of MPO, an enzyme abundant in neutrophils, as an index of neutrophil infiltration into tissues.
Materials:
-
Tissue homogenates (e.g., from lung or joint tissue)
-
HTAB buffer (0.5% hexadecyltrimethylammonium bromide in 50 mM potassium phosphate (B84403) buffer, pH 6.0)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Tissue Homogenization: Homogenize the tissue samples in ice-cold HTAB buffer.
-
Centrifugation: Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.
-
Assay: In a 96-well plate, add a small volume of the supernatant.
-
Reaction Mixture: Add a reaction solution containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.
-
Measurement: Measure the change in absorbance at 460 nm over time using a microplate reader.
-
Calculation: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.[3][18]
Conclusion
This compound is a powerful pharmacological agent for investigating the role of nitric oxide in inflammation. Its potent, non-selective inhibition of all NOS isoforms allows for a comprehensive assessment of the consequences of NO depletion in various inflammatory models. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research focusing on the precise molecular targets of NO within the NF-κB and MAPK pathways, and the development of isoform-selective NOS inhibitors, will continue to refine our understanding of inflammatory processes and may lead to the identification of novel therapeutic targets for the treatment of a wide array of inflammatory diseases.
References
- 1. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 5. Inactivation of nitric oxide synthases and cellular nitric oxide formation by N6-iminoethyl-L-lysine and N5-iminoethyl-L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of nitric oxide synthase and the down-regulation of the activation of NFκB in macrophages by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Potential pharmacological control of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Negative regulation of IL-1beta production at the level of transcription in macrophages stimulated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temporal expression of inflammatory cytokines and chemokines in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitric oxide synthase inhibitor, nitro-iminoethyl-L-ornithine, reduces ischemia-reperfusion injury in rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of inducible nitric oxide synthase prevents lipid peroxidation in osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytokine and nitric oxide levels in a rat model of immunologic protection from adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitric oxide suppresses NLRP3 inflammasome activation and protects against LPS-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Demonstration of a novel technique to quantitatively assess inflammatory mediators and cells in rat knee joints - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Administration of Ethyl-L-NIO Hydrochloride in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N⁵-(1-Iminoethyl)-L-ornithine hydrochloride (Ethyl-L-NIO hydrochloride or L-NIO) is a potent, non-selective, and irreversible inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). By blocking the synthesis of nitric oxide (NO), a critical signaling molecule, L-NIO serves as a valuable tool in preclinical research to investigate the physiological and pathophysiological roles of NO in various biological systems. In rat models, L-NIO has been primarily utilized to induce focal cerebral ischemia and to study the regulation of blood pressure.
This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in rats, focusing on these two key applications.
Mechanism of Action
This compound acts as a competitive inhibitor of L-arginine, the substrate for nitric oxide synthase. The binding of L-NIO to the active site of NOS isoforms prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide. This inhibition leads to a reduction in NO-mediated signaling, resulting in physiological responses such as vasoconstriction and alterations in neuronal signaling.
Figure 1: Signaling pathway of this compound action.
Applications and Protocols
Induction of Focal Cerebral Ischemia
Intrastriatal administration of this compound induces a consistent and reproducible focal ischemic infarct in the rat brain.[1] This model is valuable for studying the cellular and molecular mechanisms of ischemic stroke and for the preclinical evaluation of neuroprotective therapies.
Quantitative Data Summary
| Parameter | Value | Reference |
| Animal Model | Adult Male Sprague-Dawley Rats | [2] |
| L-NIO Dose | 2.0 µmol in 3.0-5.0 µL | [3] |
| Route of Administration | Intrastriatal Injection | [2][3] |
| Resulting Infarct Volume | 8.5 ± 5.3% of the contralateral striatum | [2] |
Experimental Protocol: Intrastriatal Injection
-
Animal Preparation and Anesthesia:
-
Acclimatize adult male Sprague-Dawley rats (250-350 g) for at least 3 days prior to surgery.
-
Anesthetize the rat using an appropriate method, such as isoflurane (B1672236) inhalation (3-5% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 80 mg/kg ketamine and 10 mg/kg xylazine).
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
-
Surgical Procedure:
-
Cleanse the surgical area with an antiseptic solution (e.g., 70% ethanol (B145695) and povidone-iodine).
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target striatal region. Stereotaxic coordinates for the rat striatum are typically (relative to bregma): Anteroposterior (AP): +0.5 mm, Mediolateral (ML): ±3.0 mm, and Dorsoventral (DV): -5.0 mm from the dural surface.
-
Prepare a solution of this compound (e.g., 2.0 µmol) in sterile saline or artificial cerebrospinal fluid to a final volume of 3.0-5.0 µL.
-
-
Intrastriatal Microinjection:
-
Lower a Hamilton syringe with a 30-gauge needle, filled with the L-NIO solution, to the target DV coordinate.
-
Infuse the solution slowly over several minutes (e.g., 1 µL/min) to minimize tissue damage.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-Surgical Care:
-
Suture the scalp incision.
-
Administer postoperative analgesics as per approved institutional protocols.
-
Monitor the animal during recovery from anesthesia, ensuring it is warm and has access to food and water.
-
-
Histological Analysis (Optional):
-
At a predetermined time point post-injection (e.g., 24 hours, 3 days), euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brain and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brain in a sucrose (B13894) solution, then section on a cryostat or vibratome.
-
Stain sections with a marker for infarct volume, such as 2,3,5-triphenyltetrazolium chloride (TTC) or Nissl stain, to visualize and quantify the ischemic lesion.
-
Figure 2: Experimental workflow for L-NIO-induced cerebral ischemia.
Modulation of Blood Pressure
Intravenous administration of this compound leads to a dose-dependent increase in systemic arterial blood pressure due to the inhibition of endothelial nitric oxide production and subsequent vasoconstriction. This application is useful for studying the role of NO in cardiovascular regulation and for evaluating the hypertensive or hypotensive effects of novel compounds in the context of NOS inhibition.
Quantitative Data Summary (Derived from studies with L-NIO and other NOS inhibitors)
| Parameter | Value | Reference |
| Animal Model | Anesthetized Rats (e.g., Wistar, Sprague-Dawley) | [4] |
| Route of Administration | Intravenous (i.v.) Infusion or Bolus Injection | [4] |
| L-NAME Infusion Dose | 1 mg/kg/min | [4] |
| VNIO (selective nNOS inhibitor) Infusion Dose | 0.5 mg/kg/min | [4] |
| L-NAME Oral Dose (in drinking water) | 40 mg/kg/day | [5] |
| Expected Outcome | Dose-dependent increase in mean arterial blood pressure | [4] |
Experimental Protocol: Intravenous Administration and Blood Pressure Measurement
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat as described in the previous protocol.
-
Maintain the animal's body temperature using a heating pad.
-
-
Catheterization:
-
Surgically expose the carotid artery and a jugular or femoral vein.
-
Insert a catheter filled with heparinized saline into the carotid artery for continuous blood pressure monitoring. Connect this catheter to a pressure transducer.
-
Insert a separate catheter into the jugular or femoral vein for the intravenous administration of this compound.
-
-
Baseline Measurement:
-
Allow the animal to stabilize after surgery for at least 30 minutes.
-
Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
-
L-NIO Administration:
-
Prepare a sterile solution of this compound in saline. The concentration should be calculated based on the desired dose and the infusion rate.
-
Administer L-NIO as either a bolus injection or a continuous infusion. For a dose-response study, administer increasing doses of L-NIO at set intervals.
-
Continuously record cardiovascular parameters throughout the administration period.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each dose of L-NIO.
-
Plot the dose-response curve to determine the potency and efficacy of L-NIO in modulating blood pressure.
-
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 3. kentscientific.com [kentscientific.com]
- 4. Acute nitric oxide synthase inhibition induces greater increases in blood pressure in female versus male Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose response of alcohol-induced changes in BP, nitric oxide and antioxidants in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Focal Cerebral Ischemia with L-NIO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal cerebral ischemia, the underlying cause of the most common type of stroke, is characterized by a disruption of blood flow to a specific region of the brain. Animal models are indispensable tools for investigating the pathophysiology of ischemic stroke and for the preclinical evaluation of neuroprotective therapies. One such model utilizes the stereotactic microinjection of N⁵-(1-Iminoethyl)-L-ornithine (L-NIO), a potent inhibitor of nitric oxide synthase (NOS), to induce a reproducible and localized ischemic lesion.
L-NIO functions primarily by inhibiting endothelial nitric oxide synthase (eNOS), a key enzyme responsible for the production of nitric oxide (NO), which is a potent vasodilator.[1][2] By inhibiting eNOS, L-NIO leads to vasoconstriction and a subsequent reduction in blood flow, culminating in focal ischemia in the tissue surrounding the injection site.[1] This model offers several advantages over traditional methods like middle cerebral artery occlusion (MCAO), including lower surgical complexity, zero mortality, and a high degree of reproducibility in the resulting infarct.[3][4] These characteristics make the L-NIO model particularly suitable for initial high-throughput preclinical investigations and proof-of-principle studies.[3][4]
Signaling Pathway of L-NIO in Inducing Focal Cerebral Ischemia
L-NIO induces focal cerebral ischemia primarily through the inhibition of endothelial nitric oxide synthase (eNOS). This enzyme is critical for the synthesis of nitric oxide (NO) from L-arginine. NO is a key signaling molecule in the vasculature, promoting vasodilation by activating soluble guanylate cyclase (sGC) in smooth muscle cells, which in turn increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, leading to smooth muscle relaxation and increased blood vessel diameter. By inhibiting eNOS, L-NIO disrupts this pathway, leading to potent vasoconstriction and a localized reduction in cerebral blood flow, ultimately causing ischemic injury.
Caption: Signaling pathway of L-NIO-induced focal cerebral ischemia.
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies utilizing L-NIO to induce focal cerebral ischemia.
Table 1: L-NIO Concentration and Administration
| Animal Model | Target Region | L-NIO Concentration | Volume Administered | Reference |
| Adult Male Sprague Dawley Rats | Striatum | 2.0 µmol | Not Specified | [5] |
| Adult Male Sprague Dawley Rats | Striatum | Not Specified (Infusion) | Not Specified | [3] |
| Mice | White Matter (Corpus Callosum) | 27.4 mg/ml (130 µM) | 2-5 µl (in pipette) | [2] |
| Mice (for retrograde labeling) | White Matter (Corpus Callosum) | 54.8 mg/ml (diluted 1:1 to 27.4 mg/ml) | Not Specified | [2] |
Table 2: Resulting Infarct Volume
| Animal Model | Target Region | Time Post-Ischemia | Mean Infarct Volume (% of contralateral structure) | Reference |
| Adult Male Sprague Dawley Rats | Striatum | Not Specified | 8.5 ± 5.3% | [3] |
Experimental Protocols
Protocol 1: Induction of Focal Striatal Ischemia in Rats
This protocol is adapted from the methodology described for inducing focal ischemia in the striatum of adult male Sprague Dawley rats.[3]
Materials:
-
N⁵-(1-Iminoethyl)-L-ornithine (L-NIO)
-
Sterile 0.9% normal saline
-
Anesthetic (e.g., isoflurane)
-
Stereotactic apparatus
-
Microinjection pump and syringe
-
Surgical instruments
-
Sutures
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgical Preparation: Shave the surgical area and disinfect it.
-
Stereotactic Surgery:
-
Mount the anesthetized rat in a stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target striatal region. The coordinates for the striatum should be determined based on a standard rat brain atlas.
-
-
L-NIO Infusion:
-
Prepare the L-NIO solution in sterile saline.
-
Lower a microinjection needle to the target coordinates in the striatum.
-
Infuse L-NIO unilaterally into the striatum.
-
-
Jugular Vein Occlusion: In combination with the L-NIO infusion, perform a temporary occlusion of the jugular vein.
-
Closure: After the infusion, slowly retract the needle, and suture the scalp incision.
-
Post-operative Care: Monitor the animal during recovery from anesthesia. Provide appropriate post-operative analgesia and care.
Protocol 2: Induction of Focal White Matter Stroke in Mice
This protocol is based on the methodology for inducing a focal stroke in the white matter of mice.[2]
Materials:
-
N⁵-(1-Iminoethyl)-L-ornithine HCl (L-NIO)
-
Sterile 0.9% normal saline
-
Pulled glass pipette (15-25 µm distal diameter)
-
Anesthetic (e.g., isoflurane)
-
Stereotactic apparatus
-
Microinjection setup
-
Surgical instruments
Procedure:
-
L-NIO Preparation: Prepare a sterile solution of L-NIO at a concentration of 27.4 mg/ml (130 µM) in sterile 0.9% normal saline.[2]
-
Pipette Preparation: Pre-fill a pulled glass pipette with a small volume of the L-NIO solution.
-
Animal and Surgical Preparation: Anesthetize the mouse and place it in a stereotactic frame. Prepare the surgical site as described in Protocol 1.
-
Stereotactic Injection:
-
Drill a burr hole over the target white matter region (e.g., corpus callosum).
-
Lower the glass pipette to the desired coordinates.
-
Inject the L-NIO solution into the white matter.
-
-
Closure and Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia.
Experimental Workflow
The following diagram illustrates the general workflow for inducing focal cerebral ischemia using L-NIO.
Caption: Experimental workflow for L-NIO-induced focal cerebral ischemia.
References
- 1. researchgate.net [researchgate.net]
- 2. A Versatile Murine Model of Subcortical White Matter Stroke for the Study of Axonal Degeneration and White Matter Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthetase activity in cerebral post-ischemic reperfusion and effects of L-N(G)-nitroarginine and 7-nitroindazole on the survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ethyl-L-NIO Hydrochloride in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ethyl-L-NIO hydrochloride, a potent nitric oxide synthase (NOS) inhibitor, in primary cell culture. Detailed protocols for primary endothelial cells, neurons, and macrophages are provided, enabling researchers to effectively investigate the role of nitric oxide in various physiological and pathological processes.
Introduction to this compound
This compound (L-N5-(1-Iminobutyl)ornithine hydrochloride) is a cell-permeable inhibitor of nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO).[1] NO is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. Dysregulation of NO production is implicated in numerous diseases, making NOS inhibitors like Ethyl-L-NIO valuable tools for research and drug development.
Ethyl-L-NIO is a saturated analog of vinyl-L-NIO and acts as a modestly selective NOS inhibitor.[1][2] It does not show significant biological selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS); however, it does favor inducible NOS (iNOS).[1][2]
Mechanism of Action
This compound competitively inhibits all three isoforms of nitric oxide synthase (NOS):
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, involved in neurotransmission and synaptic plasticity.
-
Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to inflammatory stimuli. It produces large amounts of NO involved in immune defense and inflammation.
-
Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, where it regulates vascular tone, blood pressure, and platelet aggregation.
By blocking the synthesis of NO, Ethyl-L-NIO allows for the study of NO-dependent signaling pathways and the functional consequences of reduced NO bioavailability in primary cell models.
DOT Code for Signaling Pathway Diagram
Figure 1: Signaling pathway of Nitric Oxide Synthase (NOS) inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Reference |
| CAS Number | 150403-97-7 | [1] |
| Molecular Formula | C₉H₁₉N₃O₂ • HCl | [1] |
| Molecular Weight | 237.7 g/mol | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMF: 0.3 mg/ml, DMSO: 2 mg/ml, Ethanol: 2.5 mg/ml, PBS (pH 7.2): 5 mg/ml | [1][2] |
| Storage | -20°C |
Inhibitory Constants (Ki):
| NOS Isoform | Ki Value (µM) | Reference |
| nNOS (neuronal) | 5.3 | [1][3][4] |
| eNOS (endothelial) | 18 | [1][3][4] |
| iNOS (inducible) | 12 | [1][3][4] |
Note: While Ethyl-L-NIO inhibits nNOS, it does not inactivate the enzyme in the presence of NADPH and O₂.[1][2]
Experimental Protocols
The following are detailed protocols for the use of this compound in primary cell cultures of endothelial cells, neurons, and macrophages.
Protocol for Primary Endothelial Cells (e.g., HUVECs)
This protocol describes the use of Ethyl-L-NIO to inhibit eNOS in primary human umbilical vein endothelial cells (HUVECs).
Materials:
-
Primary HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (0.05%)
-
This compound stock solution (10 mM in sterile PBS)
-
Griess Reagent Kit for Nitrite (B80452) Determination
-
Cell lysis buffer for Western blot
-
Primary antibody against eNOS and loading control (e.g., β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture primary HUVECs in T-75 flasks coated with a suitable attachment factor (e.g., gelatin or fibronectin) using Endothelial Cell Growth Medium. Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding for Experiment: Once confluent, detach the cells using Trypsin-EDTA and seed them into 6-well or 24-well plates at a density of 1-2 x 10⁵ cells/well. Allow the cells to adhere and reach 80-90% confluency.
-
Inhibitor Treatment:
-
Prepare working concentrations of this compound (e.g., 1, 10, 50, 100 µM) by diluting the stock solution in fresh, serum-free endothelial cell medium.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of Ethyl-L-NIO or vehicle control (sterile PBS) to the respective wells.
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours).
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Measure the nitrite concentration, a stable metabolite of NO, using a Griess Reagent Kit according to the manufacturer's instructions.
-
-
Western Blot for eNOS Expression (Optional):
-
After collecting the supernatant, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to assess the expression level of eNOS.
-
Protocol for Primary Neuronal Culture
This protocol outlines the use of Ethyl-L-NIO to inhibit nNOS in primary cortical or hippocampal neurons.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
This compound stock solution (10 mM in sterile water or PBS)
-
Reagents for immunocytochemistry (e.g., anti-nNOS antibody, fluorescent secondary antibody, DAPI)
-
Griess Reagent Kit
Procedure:
-
Cell Culture: Isolate and culture primary neurons from embryonic or neonatal rodent brains on Poly-D-lysine or Poly-L-ornithine coated plates or coverslips in Neurobasal medium with supplements. Maintain the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Inhibitor Treatment:
-
After the neurons have matured in culture (typically 7-14 days in vitro), prepare working concentrations of Ethyl-L-NIO (e.g., 1, 5, 10, 25 µM) in conditioned neuronal culture medium.
-
Replace half of the medium in each well with the medium containing the inhibitor or vehicle control.
-
Incubate for the desired duration (e.g., 1 to 24 hours).
-
-
Nitric Oxide Measurement:
-
Collect the culture medium and measure nitrite levels using the Griess assay.
-
-
Immunocytochemistry for nNOS (Optional):
-
Fix the neurons on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with a primary antibody against nNOS, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI and visualize using a fluorescence microscope to assess nNOS expression and localization.
-
Protocol for Primary Macrophages
This protocol details the use of Ethyl-L-NIO to inhibit iNOS in primary bone marrow-derived macrophages (BMDMs) or peritoneal macrophages.
Materials:
-
Primary macrophages (e.g., BMDMs)
-
DMEM or RPMI-1640 medium with 10% FBS and penicillin/streptomycin
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
This compound stock solution (10 mM in sterile PBS)
-
Griess Reagent Kit
-
Reagents for RT-qPCR (optional, for iNOS mRNA analysis)
Procedure:
-
Cell Culture and Activation:
-
Isolate and culture primary macrophages. For BMDMs, differentiate bone marrow cells for 6-7 days with M-CSF.
-
Seed the macrophages in 24-well or 96-well plates at an appropriate density.
-
To induce iNOS expression, stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 6-24 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of Ethyl-L-NIO (e.g., 10, 50, 100 µM) for 1-2 hours before adding LPS and IFN-γ, or add the inhibitor concurrently with the stimulating agents.
-
-
Nitric Oxide Measurement:
-
After 24-48 hours of stimulation, collect the culture supernatant and perform the Griess assay to quantify nitrite production.
-
-
iNOS Expression Analysis (Optional):
-
To confirm that the inhibitor does not affect iNOS expression itself, lyse the cells after treatment and analyze iNOS protein levels by Western blot or iNOS mRNA levels by RT-qPCR.
-
DOT Code for Experimental Workflow Diagram
References
Application Notes and Protocols for Ethyl-L-NIO Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl-L-NIO hydrochloride (L-N5-(1-iminobutyl)ornithine monohydrochloride) is a modestly selective inhibitor of nitric oxide synthase (NOS) isoforms. Due to its inhibitory action on the production of nitric oxide (NO), a key signaling molecule in numerous physiological and pathological processes, this compound is a valuable tool for in vivo research. This document provides detailed application notes and protocols for the preparation and administration of this compound for animal studies, based on its known physicochemical properties and general practices for similar research compounds.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in a wide range of disorders, including cardiovascular diseases, neurodegenerative conditions, and inflammatory responses. Pharmacological inhibition of NOS is a critical strategy for investigating the roles of NO in these processes.
This compound is a competitive inhibitor of all three NOS isoforms. It acts as a valuable research tool for elucidating the physiological and pathophysiological roles of NO in vivo. This document outlines the essential information for its use in animal studies.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | L-N5-(1-Iminobutyl)ornithine hydrochloride | [1][2][] |
| Molecular Formula | C₉H₁₉N₃O₂ • HCl | [1][2][] |
| Formula Weight | 237.7 g/mol | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥95% | |
| Storage (Solid) | -20°C | [1][4] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock and working solutions.
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | 5 mg/mL | [1][2] |
| DMSO | 2 mg/mL | [1][2] |
| Ethanol | 2.5 mg/mL | [1][2] |
| DMF | 0.3 mg/mL | [1][2] |
In Vitro Inhibitory Activity
This compound exhibits differential inhibitory activity against the three NOS isoforms. The inhibition constants (Ki) are summarized below.
| NOS Isoform | Inhibition Constant (Ki) | Reference |
| nNOS | 5.3 µM | [1][2][4][5] |
| eNOS | 18 µM | [1][2] |
| iNOS | 12 µM | [1][2] |
Signaling Pathway
This compound exerts its biological effects by inhibiting the synthesis of nitric oxide from L-arginine by all three NOS isoforms. This subsequently modulates downstream signaling pathways that are dependent on nitric oxide.
Caption: Inhibition of Nitric Oxide Synthase (NOS) by this compound.
Experimental Protocols
Disclaimer: A specific, published protocol for the in vivo administration of this compound could not be identified in the available literature. The following protocol is a recommendation based on the compound's known solubility in a physiologically compatible buffer. Researchers should perform pilot studies to determine the optimal dosage and administration route for their specific animal model and experimental design.
Materials and Equipment
-
This compound (solid)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free water for injection (WFI)
-
Vortex mixer
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Appropriate personal protective equipment (PPE)
Preparation of Dosing Solution
This protocol describes the preparation of a 5 mg/mL stock solution in PBS, which is the maximum reported solubility. Lower concentrations can be prepared by adjusting the volume of PBS.
-
Calculate the required amount: Determine the total volume of dosing solution needed and calculate the corresponding mass of this compound required.
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound.
-
Dissolution: Add the weighed compound to a sterile tube. Add the required volume of sterile PBS (pH 7.2).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.
-
Storage: It is recommended to prepare the dosing solution fresh on the day of use. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage, aliquot the solution and store at -20°C. Avoid repeated freeze-thaw cycles. The stability of the compound in solution under these conditions has not been definitively established and should be used with caution.
The following diagram illustrates the workflow for preparing the dosing solution.
Caption: Workflow for the preparation of this compound dosing solution.
Administration to Animals
The choice of administration route will depend on the experimental objectives. Common routes for systemic administration include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injection. The specific dose and frequency of administration must be determined empirically for the animal model and desired level of NOS inhibition.
Safety Precautions
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a useful pharmacological tool for investigating the role of nitric oxide in various biological systems. Careful preparation of dosing solutions using a physiologically compatible vehicle such as PBS is essential for obtaining reliable and reproducible results in animal studies. Researchers are encouraged to perform pilot studies to establish the optimal dosing regimen for their specific experimental needs.
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. biomarker.hu [biomarker.hu]
- 5. L-NIO dihydrochloride | nitric oxide synthase (NOS) inhibitor | CAS# 159190-44-0 | InvivoChem [invivochem.com]
Detecting Nitric Oxide Synthase (NOS) Inhibition in Tissues Following Ethyl-L-NIO Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N⁵-(1-Iminoethyl)-L-ornithine (L-NIO) is a potent, arginine-based inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). By competing with the substrate L-arginine, L-NIO effectively blocks the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Understanding the extent of NOS inhibition in various tissues after Ethyl-L-NIO treatment is crucial for elucidating the role of NO in specific biological contexts and for the development of therapeutics targeting the NO pathway.
These application notes provide detailed protocols for the detection and quantification of NOS inhibition in tissue samples following treatment with Ethyl-L-NIO, both in vivo and ex vivo. The methodologies described include the Griess assay for indirect NO measurement, the citrulline assay for direct quantification of NOS activity, and electron paramagnetic resonance (EPR) spectroscopy for the direct detection of NO.
Mechanism of Action of Ethyl-L-NIO
Ethyl-L-NIO is a non-selective competitive inhibitor of nitric oxide synthase.[3] It acts by binding to the active site of the enzyme, thereby preventing the substrate, L-arginine, from binding and being converted to L-citrulline and nitric oxide.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predominant role of endothelial nitric oxide synthase in vascular endothelial growth factor-induced angiogenesis and vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endothelial Dysfunction with Ethyl-L-NIO Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a systemic pathological state of the endothelium, the inner lining of blood vessels, and is characterized by a shift towards a pro-inflammatory and pro-thrombotic state. It is considered an early hallmark in the pathogenesis of several cardiovascular diseases, including atherosclerosis, hypertension, and diabetes. A key feature of endothelial dysfunction is the reduced bioavailability of nitric oxide (NO), a critical signaling molecule synthesized by endothelial nitric oxide synthase (eNOS). Ethyl-L-NIO hydrochloride (L-NIO), a potent and non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS), serves as an invaluable pharmacological tool to model and study endothelial dysfunction in both in vitro and in vivo research settings. By inhibiting NO production, L-NIO effectively mimics the conditions of endothelial dysfunction, allowing for the investigation of its underlying mechanisms and the evaluation of potential therapeutic interventions.
Mechanism of Action
L-NIO is an L-arginine analog that acts as a potent, and in many cases, irreversible inhibitor of nitric oxide synthases.[1] It competes with the natural substrate, L-arginine, for the active site of the enzyme, thereby blocking the synthesis of NO and L-citrulline. The inhibition of eNOS in the vascular endothelium leads to a reduction in basal and stimulated NO production. This impairment of NO signaling results in decreased activation of soluble guanylyl cyclase (sGC) in the adjacent vascular smooth muscle cells, leading to lower levels of cyclic guanosine (B1672433) monophosphate (cGMP). The consequence of this cascade is reduced vasodilation, increased vascular tone, and a predisposition to vasoconstriction, all characteristic features of endothelial dysfunction.[2][3]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: Inhibitory Potency of this compound Against NOS Isoforms
| NOS Isoform | K_i_ (μM) | IC_50_ (μM) | Organism/Cell Type | Reference(s) |
| nNOS (neuronal) | 1.7 | - | Rat | [4] |
| eNOS (endothelial) | 3.9 | - | Bovine | [4] |
| iNOS (inducible) | 3.9 | 9 | Mouse (RAW 264.7 cells) | [4] |
Table 2: In Vivo Effects of this compound Administration in Rats
| Parameter | Dosage | Route of Administration | Effect | Reference(s) |
| Mean Systemic Arterial Blood Pressure | 0.03-300 mg/kg | Intravenous (i.v.) | Dose-dependent increase | [5] |
| Heart Rate | 0.03-300 mg/kg | Intravenous (i.v.) | Bradycardia | [5] |
| Hypotensive response to Acetylcholine (B1216132) | 100 mg/kg | Intravenous (i.v.) | Significant inhibition | [5] |
| Hypotensive response to Bradykinin | 100 mg/kg | Intravenous (i.v.) | Significant inhibition | [5] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound to study endothelial dysfunction are provided below.
Protocol 1: In Vitro Endothelial Cell Culture Model of Endothelial Dysfunction
This protocol describes the induction of an endothelial dysfunction-like state in cultured endothelial cells by inhibiting NO synthesis with L-NIO.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial Cell Growth Medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (L-NIO)
-
Reagents for downstream analysis (e.g., Griess reagent for nitrite (B80452) measurement, kits for measuring reactive oxygen species (ROS), antibodies for protein expression analysis)
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates, 96-well plates) and allow them to reach 80-90% confluency.
-
L-NIO Treatment: Prepare a stock solution of L-NIO in sterile water or PBS. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Incubation: Remove the old medium from the cells and replace it with the L-NIO-containing medium. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium without L-NIO) should be included.
-
Downstream Analysis: Following incubation, the cells or the culture supernatant can be collected for various analyses to assess endothelial dysfunction, including:
-
Nitrite Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess assay to confirm the inhibition of NO production.[7]
-
ROS Production: Quantify intracellular ROS levels using fluorescent probes such as DCFH-DA.
-
Gene and Protein Expression: Analyze the expression of markers associated with endothelial dysfunction, such as adhesion molecules (e.g., VCAM-1, ICAM-1) and pro-inflammatory cytokines (e.g., IL-6, TNF-α), using qPCR or Western blotting.
-
Protocol 2: Isolated Blood Vessel Reactivity Studies (Organ Bath)
This protocol details the use of an organ bath to assess the effect of L-NIO on the vasomotor function of isolated arterial rings.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat, rabbit)
-
Krebs-Henseleit Solution (KHS)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Organ bath system with isometric force transducers
-
Phenylephrine (B352888) (vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator)
-
This compound (L-NIO)
Procedure:
-
Aortic Ring Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Place the aorta in cold KHS. Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-5 mm in length.[1][8]
-
Mounting: Mount the aortic rings in the organ baths filled with KHS, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.[9]
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, with washes every 15-20 minutes.[9]
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 80 mM KCl) to ensure tissue viability. Wash the rings and allow them to return to baseline.
-
Induction of Contraction: Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable contraction.
-
Concentration-Response to Acetylcholine: Once a stable plateau of contraction is reached, add acetylcholine cumulatively to the bath to assess endothelium-dependent relaxation.
-
L-NIO Incubation: In a parallel set of rings, after the pre-contraction with phenylephrine, incubate the tissues with a specific concentration of L-NIO (e.g., 10 µM, 100 µM) for a defined period (e.g., 30 minutes).
-
Repeat Concentration-Response: After incubation with L-NIO, repeat the cumulative addition of acetylcholine to determine the inhibitory effect of L-NIO on endothelium-dependent relaxation.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Compare the concentration-response curves in the absence and presence of L-NIO.
Protocol 3: In Vivo Animal Model of Hypertension Induced by L-NIO
This protocol outlines the induction of hypertension in rats through the chronic administration of a NOS inhibitor, which can be adapted for L-NIO to study systemic endothelial dysfunction.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound (L-NIO) or a similar NOS inhibitor like L-NAME
-
Drinking water bottles
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimatization period of at least one week.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure of all rats for several consecutive days using a tail-cuff system to obtain stable readings.[10]
-
L-NIO Administration: Prepare a solution of L-NIO in the drinking water at a concentration calculated to deliver a specific daily dose (e.g., adapting from L-NAME protocols, a dose of 40 mg/kg/day can be a starting point).[5][10] The control group should receive regular drinking water.
-
Chronic Treatment: Administer the L-NIO-containing water to the experimental group for a period of several weeks (e.g., 4-8 weeks). Monitor the daily water intake to ensure consistent dosing.
-
Blood Pressure Monitoring: Measure the blood pressure of both the control and L-NIO-treated groups at regular intervals (e.g., weekly) throughout the study period.
-
Terminal Experiments: At the end of the treatment period, animals can be used for various terminal experiments, including:
-
Vascular Reactivity Studies: Isolate blood vessels for organ bath experiments as described in Protocol 2 to assess endothelial function.
-
Histological Analysis: Collect tissues (e.g., aorta, heart, kidneys) for histological examination of vascular remodeling and damage.
-
Biochemical Assays: Analyze plasma and tissue samples for markers of oxidative stress, inflammation, and endothelial dysfunction.
-
Signaling Pathways and Visualizations
The inhibition of eNOS by this compound initiates a cascade of signaling events that contribute to the phenotype of endothelial dysfunction. The following diagrams, generated using the DOT language, illustrate these key pathways.
Figure 1: Mechanism of L-NIO-induced vasoconstriction.
Figure 2: Consequences of eNOS inhibition by L-NIO.
Figure 3: Workflow for isolated aortic ring experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitric Oxide and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide-cyclic GMP pathway with some emphasis on cavernosal contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenously produced nitric oxide inhibits endothelial cell growth as demonstrated using novel antisense cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results with Ethyl-L-NIO hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ethyl-L-NIO hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as L-N5-(1-Iminobutyl)ornithine hydrochloride, is a modestly selective inhibitor of nitric oxide synthases (NOS). It acts as a competitive inhibitor at the L-arginine binding site of the enzyme, thereby blocking the production of nitric oxide (NO).
Q2: What is the selectivity profile of this compound for different NOS isoforms?
This compound exhibits modest selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS), but it favors inducible NOS (iNOS) when considering the ratio of the inhibition constant (Ki) to the Michaelis constant (Km).[1][2] This is important to consider when designing experiments and interpreting results, as effects may not be solely attributable to the inhibition of a single NOS isoform.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1][2] The compound is stable for at least four years under these conditions.[2] For experimental use, prepare fresh solutions and keep them on ice.
Q4: In which solvents is this compound soluble?
The solubility of this compound varies depending on the solvent. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| PBS (pH 7.2) | 5 mg/ml |
| Ethanol | 2.5 mg/ml |
| DMSO | 2 mg/ml |
| DMF | 0.3 mg/ml |
Data sourced from Cayman Chemical product information.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Issue 1: Unexpected or contradictory results at high concentrations of this compound.
-
Possible Cause 1: Off-target inhibition of other NOS isoforms.
-
Troubleshooting Steps:
-
Review Concentration: Compare the concentration of this compound used in your experiment to the Ki values for all three NOS isoforms (see table below). If your working concentration is significantly higher than the Ki for nNOS, you are likely inhibiting eNOS and iNOS as well.
-
Include Isoform-Specific Controls: Use more selective inhibitors for eNOS (e.g., L-N(5)-(1-Iminoethyl)ornithine, L-NIO) or nNOS (e.g., 7-Nitroindazole, 7-NI) as controls to dissect the specific contribution of each isoform to the observed effect.
-
Measure NO Production from Different Sources: If possible, utilize cell lines or tissues that predominantly express a single NOS isoform to confirm the inhibitory profile of this compound in your experimental system.
-
-
-
Possible Cause 2: Interference with Arginase Activity.
-
Troubleshooting Steps:
-
Measure Arginase Activity: As an L-arginine analog, high concentrations of this compound may interfere with other L-arginine-dependent pathways, such as arginase. Perform an arginase activity assay in your experimental samples treated with high concentrations of the inhibitor. A decrease in arginase activity would suggest an off-target effect.
-
Supplement with L-ornithine: If arginase inhibition is suspected and the downstream effects are thought to be due to a lack of L-ornithine (the product of arginase activity), attempt to rescue the phenotype by supplementing the media with L-ornithine.
-
-
Issue 2: No observable effect or lower than expected inhibition.
-
Possible Cause 1: Inadequate concentration of the inhibitor.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a concentration-response (dose-response) experiment to determine the optimal inhibitory concentration for your specific experimental system.
-
Verify Stock Solution: Ensure the stock solution was prepared correctly and has not degraded. Prepare a fresh stock solution if there are any doubts about its integrity.
-
-
-
Possible Cause 2: Issues with experimental assay.
-
Troubleshooting Steps:
-
Positive Controls: Include a known, potent NOS inhibitor (e.g., L-NMMA) as a positive control to ensure your assay is working correctly.
-
Assay Sensitivity: Verify that your method for detecting nitric oxide or its metabolites (e.g., Griess assay for nitrite) is sensitive enough to detect changes in your system.
-
-
Issue 3: Observed cytotoxicity or reduced cell viability.
-
Possible Cause 1: Off-target effects leading to cellular stress.
-
Troubleshooting Steps:
-
Cell Viability Assays: Perform standard cell viability assays (e.g., MTT, LDH release) at a range of this compound concentrations to determine its cytotoxic profile in your cell type.
-
Lower Concentration: If cytotoxicity is observed, try using a lower concentration of the inhibitor that still provides sufficient NOS inhibition.
-
Investigate Mechanism of Cell Death: Use assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis to understand how high concentrations of this compound are affecting cell health.
-
-
-
Possible Cause 2: Nutrient depletion or competition.
-
Troubleshooting Steps:
-
Supplement with L-arginine: High concentrations of this compound may compete with L-arginine for cellular uptake or utilization by other enzymes. Assess whether supplementing the culture medium with additional L-arginine can rescue the observed cytotoxic effects.
-
-
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against NOS Isoforms
| Parameter | nNOS | eNOS | iNOS |
| Ki (µM) | 5.3 | 18 | 12 |
| Ki/Km (µM) | 3.79 | 5 | 0.96 |
Data represents the inhibitor constant (Ki) and the ratio of Ki to the Michaelis constant (Km). A lower Ki/Km value indicates a higher preference for that isoform.[1][2]
Experimental Protocols
Protocol 1: In Vitro Assessment of NOS Inhibition in Cell Culture
This protocol describes a general method to assess the efficacy of this compound in cultured cells, such as RAW 264.7 macrophages for iNOS activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and response to stimuli. Allow cells to adhere overnight.
-
Pre-treatment with this compound: Remove the culture medium and add fresh medium containing varying concentrations of this compound. Include a vehicle control (the solvent used to dissolve the inhibitor). Incubate for a predetermined time (e.g., 1 hour).
-
Stimulation (for iNOS): For inducible NOS, stimulate the cells with appropriate agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)).
-
Incubation: Incubate the plate for a period sufficient to allow for NO production (e.g., 24 hours).
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's instructions to measure the concentration of nitrite, a stable metabolite of NO.
-
-
Data Analysis: Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve. A reduction in nitrite levels in this compound-treated cells compared to untreated, stimulated cells indicates NOS inhibition.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: In Vitro NOS Inhibition Assay Workflow.
Caption: Troubleshooting Logic for Unexpected Results.
References
Technical Support Center: Nitric Oxide Synthase (NOS) Inhibition
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Ethyl-L-NIO hydrochloride (L-NIO) as a nitric oxide synthase (NOS) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not showing any inhibitory effect?
A1: A complete lack of inhibition can stem from several factors, ranging from reagent integrity to experimental setup. A logical troubleshooting approach is crucial to identify the root cause.
To begin, verify the basics: reagent preparation, storage, and the experimental conditions. From there, delve into more complex variables like substrate competition and assay-specific limitations. The following sections will break down these potential issues.
Below is a workflow to guide your troubleshooting process.
Technical Support Center: Optimizing NOS Inhibition Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Nitric Oxide Synthase (NOS) inhibition experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| High Background in Griess Assay | Phenol (B47542) red in culture media interferes with the colorimetric reading.[1] | Use phenol red-free media for your experiments.[1] |
| Contaminated reagents or water with nitrites.[2] | Use fresh, high-purity reagents and nitrite-free water. Always prepare fresh dilutions of standards and reagents.[2] | |
| High protein concentration in the sample. | Deproteinize samples using methods like zinc sulfate (B86663) precipitation or ultrafiltration before performing the assay. | |
| Endogenous enzymes in the sample. | Inactivate endogenous peroxidases, for example, by using 3% H₂O₂.[3] | |
| Low or No Signal in NOS Activity Assay | Inactive NOS enzyme. | Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles. Keep the enzyme on ice during the experiment. |
| Insufficient substrate (L-arginine) or cofactors. | Ensure adequate concentrations of L-arginine and all necessary cofactors (NADPH, FAD, FMN, BH4, Calmodulin).[4] Note that excessively high concentrations of L-arginine can also inhibit nNOS activity.[5][6] | |
| Low cell number or protein concentration. | Increase the number of cells seeded or the amount of protein lysate used in the assay.[1] | |
| Presence of inhibitors in the sample buffer. | Ensure buffers do not contain high concentrations of interfering substances like EDTA or certain detergents. | |
| Incorrect assay incubation time or temperature. | Optimize incubation time and temperature according to the specific protocol for your cell type or enzyme isoform. | |
| Inconsistent Replicates | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[7][8] |
| Cell seeding variability. | Ensure a homogenous cell suspension before seeding. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS. | |
| Inconsistent incubation times for each well. | Use a multichannel pipette for simultaneous addition of reagents to multiple wells. | |
| Temperature fluctuations across the plate. | Ensure the incubator provides uniform temperature distribution. Allow plates to equilibrate to room temperature before adding reagents if required by the protocol. | |
| Variable Dose-Response Curves | Inhibitor instability or degradation. | Prepare fresh inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase.[9] | |
| Lot-to-lot variability of reagents (e.g., serum, media). | Test new lots of critical reagents before use in large-scale experiments. If possible, purchase a large single lot of critical reagents.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based NOS inhibition assays?
A1: The most common sources of variability in cell-based NOS inhibition assays include:
-
Cellular factors: Cell line misidentification, passage number, cell density, and overall cell health can significantly impact results.[9]
-
Reagent quality and consistency: Lot-to-lot variation in serum, media, and other critical reagents is a major contributor to variability.[10]
-
Experimental technique: Inconsistent pipetting, timing of reagent addition, and temperature control can lead to significant errors.[7]
-
Assay-specific factors: For the Griess assay, interference from components in the culture medium (like phenol red) or the sample itself can cause inaccuracies.[1]
Q2: How do I choose the right concentration of L-arginine for my experiment?
A2: The optimal L-arginine concentration depends on the NOS isoform being studied and the specific experimental conditions. It is generally recommended to use a concentration that is saturating for the enzyme to ensure that the inhibitor's effect is not masked by substrate limitation. However, be aware of substrate inhibition, particularly with nNOS, where high concentrations of L-arginine can be inhibitory.[5][6] It is advisable to perform a substrate titration curve to determine the optimal L-arginine concentration for your specific system.
Q3: What is the recommended incubation time for NOS inhibition assays?
A3: The ideal incubation time can vary depending on the specific inhibitor, its mechanism of action (e.g., time-dependent inhibition), and the cell type or enzyme preparation being used. It is crucial to establish a time course for your experiment to ensure that you are measuring the initial velocity of the reaction and that the product formation is within the linear range of the assay. For some assays, a pre-incubation step with the inhibitor before the addition of the substrate may be necessary to allow for the inhibitor to bind to the enzyme.
Q4: How can I be sure that the effect I am seeing is due to NOS inhibition and not to other cellular effects?
A4: To confirm the specificity of your inhibitor, consider the following controls:
-
Use a known, well-characterized NOS inhibitor as a positive control.
-
Test a structurally related but inactive compound as a negative control.
-
Perform a rescue experiment by adding an excess of the NOS substrate, L-arginine, to see if it can overcome the inhibitory effect (for competitive inhibitors).
-
Measure cell viability (e.g., using an MTT or LDH assay) to ensure that the observed decrease in NO production is not due to cytotoxicity of the inhibitor.
Q5: My Griess assay standard curve is not linear. What could be the problem?
A5: A non-linear standard curve in a Griess assay can be caused by several factors:
-
Incorrect preparation of standards: Ensure accurate serial dilutions of your nitrite (B80452) standard. Prepare fresh standards for each assay.
-
Reagent issues: The Griess reagents may have degraded. Prepare fresh reagents and store them protected from light.
-
Spectrophotometer settings: Ensure you are reading the absorbance at the correct wavelength (typically around 540 nm).
-
Contamination: Nitrite contamination in your water or reagents can lead to a high background and a compressed standard curve.[2]
Quantitative Data Summary
Table 1: Comparative IC₅₀ Values of Common NOS Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of several common NOS inhibitors against the three main isoforms. Values are approximate and can vary based on experimental conditions.
| Inhibitor | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | Selectivity |
| L-NMMA | 0.07 | 0.2 | 0.2 | Non-selective |
| L-NAME | 0.15 | 0.3 | 40 | Slight preference for nNOS/eNOS |
| 7-Nitroindazole | 0.047 | 0.8 | 0.6 | nNOS selective |
| 1400W | 2 | 50 | 0.007 | iNOS selective |
| ARL 17477 | 0.007 | 0.09 | 1.1 | nNOS selective |
| S-Methyl-L-thiocitrulline | 0.01 | 0.1 | 0.02 | Potent, with some iNOS preference |
Data compiled from multiple sources.
Experimental Protocols
Detailed Methodology for Cellular NOS Activity Assay (Griess Assay)
This protocol outlines the steps for measuring nitrite, a stable metabolite of nitric oxide, in cell culture supernatants as an indicator of cellular NOS activity.
Materials:
-
Phenol red-free cell culture medium
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water
-
Note: Store solutions in the dark at 4°C.
-
-
Sodium nitrite standard solution (e.g., 1 M stock, diluted to create a standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh phenol red-free medium containing your test compounds (NOS inhibitors) at various concentrations. Include appropriate vehicle controls.
-
If studying inducible NOS (iNOS), stimulate the cells with inducing agents (e.g., lipopolysaccharide and interferon-gamma) along with the inhibitors.
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
Nitrite Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) by serially diluting a stock solution in the same phenol red-free medium used for the cells.
-
Add 50 µL of each standard to empty wells of the 96-well plate in duplicate or triplicate.
-
-
Sample Collection:
-
After the treatment incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Solution A to each well containing the standards and samples.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate at room temperature for another 10 minutes, protected from light. A purple color will develop in the presence of nitrite.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the equation of the standard curve to calculate the nitrite concentration in each of your samples.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Visualizations
Caption: Workflow for a cell-based NOS inhibition assay using the Griess reagent.
Caption: Simplified signaling pathway of nitric oxide production and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High concentration of L-arginine suppresses nitric oxide synthase activity and produces reactive oxygen species in NB9 human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.idtdna.com [go.idtdna.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. bioagilytix.com [bioagilytix.com]
Technical Support Center: Arginine-Based NOS Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with arginine-based nitric oxide synthase (NOS) inhibitors.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my results inconsistent when using L-NAME?
A1: Inconsistency with Nω-nitro-L-arginine methyl ester (L-NAME) can arise from several factors. A primary issue is that L-NAME is a prodrug that requires hydrolysis to its active form, Nω-nitro-L-arginine (L-NOARG), to inhibit NOS.[1] This conversion rate can vary significantly depending on the experimental conditions.
-
Hydrolysis Rate: The half-life of L-NAME varies widely: ~365 minutes in buffer (pH 7.4), ~207 minutes in human plasma, and only ~29 minutes in whole blood.[1] This variability can lead to inconsistent effective concentrations of the active inhibitor.
-
Cellular Uptake: L-NOARG can accumulate in blood cells, which may reduce its availability to inhibit NOS in other tissues.[1]
-
Duration of Action: The inhibitory effect of some NOS inhibitors in vivo can be shorter than often assumed. For instance, the vascular effects of N(G)-monomethyl-L-arginine (L-NMMA) may last less than 45-60 minutes.[2]
Troubleshooting Tip: To improve consistency, consider pre-incubating L-NAME in your experimental medium to allow for conversion to L-NOARG or use L-NOARG directly. Always perform time-course experiments to determine the optimal incubation time for your specific model.
Q2: I'm observing unexpected effects. Could these be off-target?
A2: Yes, off-target effects are a significant concern with any pharmacological inhibitor.[3] While arginine-based inhibitors are designed to compete with L-arginine (B1665763) at the NOS active site, they can interact with other molecules and pathways.[4][5]
-
Transporter Interaction: Arginine-based inhibitors can be transported into cells by cationic amino acid transporters (CATs), the same transporters used by L-arginine.[6] This can affect intracellular arginine concentration and potentially interfere with other arginine-dependent processes.
-
Arginase Pathway: The arginase and NOS pathways compete for the same substrate, L-arginine.[7][8][9] While direct competition for the substrate pool may be less significant under continuous L-arginine supply, the pathways can cross-inhibit each other.[7][10] For example, NOHA, an intermediate in NO synthesis, is a potent arginase inhibitor.[7][8]
-
Other Cellular Effects: High concentrations of NOS inhibitors can have effects unrelated to NOS inhibition. For example, L-NAME has been shown to affect hind limb development in rat embryos by suppressing angiogenesis through a PFKFB3-mediated pathway.[11]
Troubleshooting Tip: To confirm that your observed effects are due to NOS inhibition, include essential control experiments. A key control is an "add-back" experiment where excess L-arginine is added along with the inhibitor. If the effect is reversed, it strongly suggests it was mediated by competitive NOS inhibition.
Q3: How do I choose the right inhibitor for my experiment? Isoform specificity seems low.
A3: Achieving high isoform specificity is a major challenge because the active sites of the three NOS isoforms (nNOS, eNOS, and iNOS) are highly conserved.[4] Many early inhibitors, such as L-NAME and L-NMMA, show poor selectivity.[12] However, some inhibitors offer preferential, if not absolute, specificity.
-
nNOS Preference: Nω-propyl-L-arginine (L-NPLA) and vinyl-L-NIO (L-VNIO) show a preference for nNOS.[4][13]
-
iNOS Preference: 1400W is primarily used as an iNOS inhibitor, though it has moderate selectivity for nNOS over eNOS.[13]
-
Cellular vs. Enzyme Potency: Be aware that selectivity observed with purified enzymes may not translate directly to cellular or in vivo experiments due to factors like cell permeability and metabolism.[13]
Troubleshooting Tip: The choice of inhibitor should be guided by the specific NOS isoform you are targeting. It is crucial to use the lowest effective concentration to minimize off-target effects and to validate the selectivity in your specific experimental system.
Section 2: Troubleshooting Guide
Problem 1: No inhibition of NOS activity observed.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation or Instability | Prepare fresh inhibitor solutions for each experiment. Check the manufacturer's recommendations for storage and handling. |
| Insufficient Inhibitor Concentration | Perform a dose-response curve to determine the IC50 of the inhibitor in your specific assay. The required concentration can range from low micromolar to over 100 µM depending on the inhibitor and arginine concentration.[4][5] |
| High Substrate (L-Arginine) Concentration | Since these are competitive inhibitors, high levels of L-arginine in your media or tissue will require higher inhibitor concentrations to achieve effective inhibition.[13] Measure the L-arginine concentration in your system if possible. |
| L-NAME Prodrug Not Activated | If using L-NAME, ensure sufficient time and appropriate conditions (e.g., presence of esterases in plasma/tissue) for hydrolysis to the active L-NOARG form.[1] Consider using L-NOARG directly. |
| Assay Sensitivity Issues | Ensure your NOS activity assay is sensitive enough to detect changes. For tissues with low NOS levels, you may need to increase the amount of protein in the assay or extend the reaction time.[14][15] |
Problem 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent L-NAME Hydrolysis | The rate of L-NAME conversion to its active form can vary between samples.[1] Standardize incubation times and conditions precisely. Using the active form (L-NOARG) can reduce this variability. |
| Pipetting Errors | High variance can sometimes be attributed to simple technical errors, especially when working with small volumes.[14] Use calibrated pipettes and be meticulous with your technique. |
| Biological Variability | Differences in cell passage number, tissue preparation, or animal health can contribute to variability. Standardize all biological aspects of the experiment as much as possible. |
| Interference from Other Enzymes | Enzymes like arginase can compete for L-arginine, affecting NOS activity and introducing variability.[16] Consider the metabolic context of your sample. In some cases, an arginase inhibitor might be used as a control. |
Section 3: Data & Protocols
Comparative Inhibitory Activity of Common NOS Inhibitors
The isoform selectivity of arginine-based inhibitors is a critical consideration for experimental design. The following table summarizes the reported inhibitory constants (Ki or IC50) for several common inhibitors against the three main NOS isoforms. Note that values can vary based on the species and experimental conditions.
| Inhibitor | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) | Primary Selectivity |
| L-NMMA | Potent | Potent | Potent | Non-selective[4][12] |
| L-NAME | Potent | Potent | Potent | Non-selective[4][12] |
| L-NIO | Potent | Potent | Potent | Non-selective[4] |
| L-VNIO | Ki: 0.1 µM (rat) | Ki: 12 µM (bovine) | Ki: 60 µM (mouse) | nNOS > eNOS/iNOS[13] |
| L-NPLA | High Preference | Lower Affinity | Lower Affinity | nNOS[4] |
| 1400W | Ki: 2 µM (human) | Ki: 50 µM (human) | High Potency | iNOS > nNOS > eNOS[13] |
| 7-NI | IC50: 0.71 µM (rat) | IC50: 0.78 µM (bovine) | IC50: 5.8 µM (rat) | nNOS ≈ eNOS > iNOS[17] |
Values are approximate and compiled from multiple sources for comparison.
Experimental Protocol: Griess Assay for NOS Activity
This protocol provides a method for quantifying NOS activity by measuring nitrite (B80452) (a stable breakdown product of NO) using the Griess Reagent.[17][18]
Materials:
-
Cell or tissue homogenates
-
NOS Assay Buffer
-
L-arginine (substrate)
-
NADPH (cofactor)
-
NOS Cofactors (FAD, FMN, BH4)
-
Calmodulin and CaCl2 (for nNOS/eNOS)
-
Griess Reagents A and B
-
Sodium nitrite standard solution
-
96-well microplate and reader (540 nm)
Procedure:
-
Sample Preparation: Homogenize cells or tissues in cold NOS Assay Buffer containing protease inhibitors. Centrifuge to clarify the lysate and determine the protein concentration.[18]
-
Reaction Setup: In a 96-well plate, add your sample (e.g., 200-400 µg protein). Add varying concentrations of your test inhibitor. Prepare parallel wells for controls (no inhibitor) and blanks (no sample).
-
Initiate Reaction: Prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, and other cofactors. For nNOS and eNOS, include Calmodulin/CaCl2.[17] Add the reaction mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).[17]
-
Nitrite Measurement:
-
Stop the reaction according to your kit's instructions.
-
Add Griess Reagent A to each well, followed by Griess Reagent B.[17]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite standards.
-
Calculate the nitrite concentration in each sample and determine the percent inhibition for each inhibitor concentration to derive the IC50 value.[17]
-
Section 4: Visual Guides
Signaling and Interference Pathways
The following diagram illustrates the core NOS pathway, the mechanism of competitive inhibition, and potential points of experimental interference.
References
- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nodes.bio [nodes.bio]
- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transport of nitric oxide synthase inhibitors through cationic amino acid carriers in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
- 8. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. There is no direct competition between arginase and nitric oxide synthase for the common substrate l-arginine [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of eNOS by L-NAME resulting in rat hind limb developmental defects through PFKFB3 mediated angiogenetic pathway [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Macrophage Activation & NOS Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent results during macrophage activation experiments involving nitric oxide synthase (NOS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable or no inhibition of nitric oxide (NO) production after treating my activated macrophages with a NOS inhibitor?
A1: Inconsistent inhibition of NO production can stem from several factors:
-
Inhibitor Specificity and Concentration: Different NOS inhibitors have varying potencies and specificities for the three main NOS isoforms (nNOS, eNOS, and iNOS). Ensure you are using an inhibitor appropriate for the target isoform, typically iNOS in activated macrophages, at an optimized concentration.
-
Timing of Inhibitor Addition: The timing of inhibitor treatment relative to macrophage activation is critical. Adding the inhibitor after iNOS is already highly expressed may lead to less effective inhibition.[1] Pre-treatment or co-treatment with the activating stimulus is often more effective.
-
Macrophage Activation State: The strength and type of activating stimuli (e.g., LPS, IFN-γ, or a combination) significantly impact the level of iNOS expression and NO production.[2] Weaker stimuli may result in lower NO levels, making it difficult to discern the inhibitory effect.
-
Cell Density: The density of your macrophage culture can influence the local concentration of cytokines and NO, affecting cell activation and inhibitor efficacy.[2]
-
Cell Line and Type: Different macrophage cell lines (e.g., RAW 264.7, J774) and primary macrophages can exhibit varied responses to stimuli and inhibitors.[3]
Q2: My NOS inhibitor seems to be affecting macrophage viability. How can I address this?
A2: Some NOS inhibitors can have off-target effects or be toxic at high concentrations.
-
Dose-Response and Viability Assays: Perform a dose-response curve for your inhibitor to determine the optimal concentration that effectively inhibits NO production without compromising cell viability. Always include a viability assay (e.g., LDH release assay[4], MTS, or Trypan Blue exclusion) in your experimental setup.
-
Choice of Inhibitor: Consider using a more specific and less toxic inhibitor. For example, 1400W is a highly selective inhibitor for iNOS.[4]
-
Control Experiments: Include appropriate vehicle controls to ensure that the solvent used to dissolve the inhibitor is not causing the observed toxicity.
Q3: I observe unexpected changes in macrophage phenotype or cytokine profiles after using a NOS inhibitor. Why is this happening?
A3: Nitric oxide is a signaling molecule that can influence macrophage polarization and function.
-
Role of NO in Macrophage Polarization: NO, primarily produced by iNOS, is a hallmark of pro-inflammatory M1 macrophages. Inhibiting NO production can alter the balance between M1 and anti-inflammatory M2 phenotypes.[5][6]
-
Impact on Signaling Pathways: NOS inhibitors can indirectly affect signaling pathways involved in macrophage activation, such as the NF-κB and MAPK pathways.[1][5] This can lead to changes in the expression of cytokines and other inflammatory mediators. For instance, iNOS deficiency has been shown to suppress the phosphorylation of the MAPK pathway cascade, thereby inhibiting M1 polarization.[5][7]
-
Experimental Timing: The timing of your analysis is crucial. The role of different NOS isoforms can vary at different stages of the inflammatory response. For example, NOS1 is involved in the early stages of M1 polarization.[8][9]
Troubleshooting Guides
Problem 1: Inconsistent or Low NO Production Upon Macrophage Activation
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Activating Stimuli | Titrate the concentration of LPS and/or IFN-γ. Verify the activity of your LPS stock. | Different macrophage types and cell lines have varying sensitivities to activating stimuli.[2] LPS can lose activity with improper storage. |
| Insufficient L-arginine | Ensure your culture medium contains an adequate concentration of L-arginine (the substrate for NOS). | L-arginine depletion in the culture medium will halt NO production, even with high iNOS expression.[10] |
| Incorrect Timing of Measurement | Perform a time-course experiment to determine the peak of NO production for your specific experimental conditions. | iNOS expression and subsequent NO production follow a specific time course, with peak levels often observed 24-48 hours post-stimulation.[2] |
| Cell Passage Number | Use macrophage cell lines at a low passage number. | High passage numbers can lead to phenotypic drift and altered cellular responses.[11] |
| Serum in Culture Medium | Reduce the serum concentration (e.g., to 3% FBS) during LPS treatment. | High serum concentrations can sometimes interfere with macrophage activation.[11] |
Problem 2: Variability in the Effect of NOS Inhibitors
| Potential Cause | Troubleshooting Step | Rationale |
| Inhibitor Potency and Specificity | Use a well-characterized, isoform-specific inhibitor (e.g., 1400W for iNOS). Titrate the inhibitor concentration to find the IC50 for your system. | Non-specific inhibitors can have off-target effects, and potency can vary between batches and suppliers. |
| Timing of Inhibitor Addition | Add the inhibitor before or at the same time as the activating stimuli. | Inhibiting the enzyme as it is being expressed is often more effective than inhibiting a large amount of already-synthesized enzyme.[1] |
| Inhibitor Stability | Check the stability and proper storage conditions of your inhibitor. Prepare fresh solutions for each experiment. | Some inhibitors may be unstable in solution or sensitive to light and temperature. |
| Differences Between Cell Lines | Be aware that different macrophage cell lines can respond differently to the same inhibitor. | The mechanisms of NO production and its inhibition can be cell-line dependent.[3] |
Key Experimental Protocols
Macrophage Activation and NO Measurement
-
Cell Seeding: Plate macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Activation:
-
For activation, replace the medium with fresh medium containing the desired concentration of activating stimuli (e.g., 1 µg/mL LPS and/or 25 U/mL IFN-γ).[12]
-
For inhibitor studies, pre-incubate the cells with the NOS inhibitor for 30 minutes to 1 hour before adding the activating stimuli.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[12]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
LDH Cytotoxicity Assay
-
Sample Collection: After the desired incubation period, collect the cell culture supernatant.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and measuring the absorbance at a specific wavelength.
-
Calculation: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and a negative control (untreated cells).
Data Summary
Table 1: Common NOS Inhibitors Used in Macrophage Research
| Inhibitor | Target NOS Isoform(s) | Typical Working Concentration | Notes |
| L-NAME | Non-selective (nNOS, eNOS, iNOS) | 1 mM | Can affect NADPH oxidase-mediated radical generation.[13] |
| L-NMMA | Non-selective (nNOS, eNOS, iNOS) | 1 mM | A competitive inhibitor of all NOS isoforms.[2] |
| 1400W | Highly selective for iNOS | 10-100 µM | Often used to specifically target iNOS in activated macrophages.[1][4] |
| Aminoguanidine (AG) | Preferential for iNOS | Varies | Also a competitive inhibitor of iNOS.[2] |
Visualizations
Signaling Pathway for iNOS Induction
Caption: Simplified signaling pathway for iNOS induction in macrophages.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent results.
Relationship Between NO and Macrophage Polarization
Caption: The role of nitric oxide in M1 macrophage polarization.
References
- 1. Inhibition of NOS-2 expression in macrophages through the inactivation of NF-κB by andalusol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inducible nitric oxide synthase regulates macrophage polarization via the MAPK signals in concanavalin A‐induced hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide favours tumour-promoting inflammation through mitochondria-dependent and -independent actions on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide synthase by antisense techniques: investigations of the roles of NO produced by murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptome profiling reveals new insights into the roles of neuronal nitric oxide synthase on macrophage polarization towards classically activated phenotype | PLOS One [journals.plos.org]
- 10. Inactivation of nitric oxide synthase after prolonged incubation of mouse macrophages with IFN-gamma and bacterial lipopolysaccharide. [vivo.weill.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Superoxide and peroxynitrite generation from inducible nitric oxide synthase in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of Ethyl-L-NIO hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Ethyl-L-NIO hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid with limited solubility in aqueous solutions. The table below summarizes the approximate solubility in various solvents. Please note that these values can vary slightly between batches.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| PBS (pH 7.2) | 5[1][2] | ~21.0 |
| Ethanol (B145695) | 2.5[1][2] | ~10.5 |
| DMSO | 2[1][2] | ~8.4 |
| DMF | 0.3[1][2] | ~1.3 |
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: For long-term stability, the solid powder should be stored at -20°C. Stock solutions, particularly in aqueous buffers, are best prepared fresh. If storage of stock solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. DMSO stock solutions are generally more stable than aqueous solutions when stored at -80°C.
Q3: Can I sonicate or heat the solution to improve the solubility of this compound?
A3: Yes, gentle warming (e.g., in a 37°C water bath) and brief sonication can aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.
Q4: Is this compound stable in aqueous solutions?
A4: Like many small molecules, this compound can be susceptible to degradation in aqueous solutions over time, especially at non-neutral pH or when exposed to light. It is highly recommended to prepare aqueous solutions fresh for each experiment.
Q5: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A5: This is a common issue when a compound is significantly less soluble in the aqueous buffer than in the organic stock solvent. To mitigate this, try the following:
-
Decrease the final concentration of the compound in the assay.
-
Increase the percentage of DMSO in the final assay solution, but be mindful of its potential effects on your experimental system. Most cell-based assays can tolerate up to 0.5-1% DMSO.
-
Add the DMSO stock to the assay buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider using a different buffer system with a lower ionic strength, as high salt concentrations can sometimes decrease the solubility of organic compounds.
Troubleshooting Guide: Poor Solubility
This guide provides a step-by-step approach to troubleshoot and resolve issues with the poor solubility of this compound.
Caption: Troubleshooting workflow for addressing poor solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Aseptically weigh the desired amount of powder. For a 10 mM stock solution, this will be approximately 2.38 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 mg/mL Working Solution in PBS (pH 7.2)
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional)
Methodology:
-
Weighing: Aseptically weigh 1 mg of this compound powder.
-
Dissolution: Add 1 mL of sterile PBS (pH 7.2) to the powder.
-
Mixing: Vortex the solution vigorously. Brief sonication or gentle warming may be required to achieve complete dissolution.
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter.
-
Usage: Use the freshly prepared solution immediately. Due to limited stability in aqueous solutions, storage is not recommended.
Signaling Pathway Context: Inhibition of Nitric Oxide Synthase (NOS)
This compound is an inhibitor of nitric oxide synthase (NOS) enzymes, which are responsible for the production of nitric oxide (NO), a critical signaling molecule. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). This compound can inhibit these isoforms, thereby blocking the downstream effects of NO.
Caption: Inhibition of the NOS signaling pathway by this compound.
References
Preventing degradation of Ethyl-L-NIO hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Ethyl-L-NIO hydrochloride to prevent its degradation in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound solutions.
Issue: Inconsistent or lower-than-expected experimental results.
This issue can often be attributed to the degradation of this compound in solution, leading to a lower effective concentration of the active inhibitor. The following table summarizes the key factors influencing the stability of this compound in solution, based on data for the closely related compound N⁵-(1-iminoethyl)-L-ornithine (L-NIO).
| Parameter | Condition | Stability Assessment | Recommendation |
| pH | Alkaline (e.g., pH > 8) | Susceptible to hydrolysis.[1] | Maintain a slightly acidic to neutral pH (5-7). Use buffered solutions for reconstitution and dilution. |
| Neutral (pH 7.0-7.4) | Moderately stable for short-term use. | Prepare fresh solutions for each experiment. If short-term storage is necessary, keep on ice. | |
| Acidic (e.g., pH < 6) | Generally more stable than in alkaline conditions. | A slightly acidic buffer can be used if compatible with the experimental system. | |
| Temperature | Room Temperature (~25°C) | Increased rate of degradation. | Avoid prolonged storage at room temperature. Prepare solutions immediately before use or store at low temperatures. |
| Refrigerated (2-8°C) | Suitable for short-term storage (hours). | Keep solutions on ice during experiments. | |
| Frozen (-20°C or -80°C) | Recommended for long-term storage (weeks to months).[2] | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] | |
| Light Exposure | Ambient Light | Potential for photodegradation. | Protect solutions from light by using amber vials or wrapping containers in foil. |
| Storage Duration | Aqueous Solution | Not recommended for storage for more than one day. | Prepare fresh solutions daily. For longer-term use, prepare a concentrated stock in a suitable solvent and store frozen. |
| Stock Solution in Solvent | Can be stored for 1 month at -20°C or 6 months at -80°C.[2] | Store under an inert gas (e.g., nitrogen or argon) to prevent oxidation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To ensure maximum stability and potency, follow this detailed protocol for preparing a stock solution:
Experimental Protocol: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Selection: Choose an appropriate solvent based on the required concentration and compatibility with your experimental system. Solubility data is provided by the manufacturer (e.g., PBS (pH 7.2): 5 mg/ml, DMSO: 2 mg/ml, Ethanol (B145695): 2.5 mg/ml). For long-term storage, DMSO or ethanol are often preferred over aqueous buffers.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or vial.
-
Dissolution: Add the chosen solvent to the solid and vortex gently until fully dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Inert Gas Purge (Optional but Recommended): For long-term storage of solutions in organic solvents, gently purge the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber or foil-wrapped tubes. This is critical to avoid repeated freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Q2: My aqueous solution of this compound has been stored for a few days at 4°C. Can I still use it?
A2: It is not recommended to use aqueous solutions of this compound that have been stored for more than a single day, even at 4°C. The iminoethyl group is susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions, which leads to the inactivation of the compound. For optimal and reproducible results, always prepare fresh aqueous solutions from a frozen stock solution immediately before your experiment.
Q3: I observed a decrease in the inhibitory effect of my this compound solution over the course of a long experiment. What could be the cause?
A3: A gradual loss of activity during a prolonged experiment is likely due to the degradation of the compound in the experimental medium. This can be influenced by the pH and temperature of your incubation. If your experimental buffer has a pH above 7 and the experiment is conducted at 37°C, the rate of hydrolysis will be significantly increased. To mitigate this, consider preparing a more concentrated stock solution and adding it to the experimental system at the last possible moment. For very long experiments, a fresh addition of the inhibitor may be necessary if the experimental design allows.
Visualizing Degradation and Troubleshooting
Degradation Pathway of Ethyl-L-NIO in Alkaline Solution
The primary degradation pathway for Ethyl-L-NIO in an aqueous solution, particularly under alkaline conditions, is the hydrolysis of the iminoethyl group.
Caption: Hydrolysis of Ethyl-L-NIO under alkaline conditions.
Experimental Workflow for Solution Preparation and Use
To minimize degradation, a systematic workflow should be followed.
Caption: Recommended workflow for preparing and using Ethyl-L-NIO solutions.
Troubleshooting Logic for Inconsistent Results
If you are experiencing issues with your experiments, this logic diagram can help you pinpoint the potential cause related to the inhibitor's stability.
Caption: Troubleshooting flowchart for this compound stability issues.
References
Validation & Comparative
Validating the Efficacy of Ethyl-L-NIO Hydrochloride In Vivo: A Comparative Guide
For researchers and drug development professionals investigating the role of nitric oxide synthase (NOS) in various physiological and pathological processes, selecting the appropriate inhibitor is paramount. This guide provides a comparative analysis of Ethyl-L-NIO hydrochloride and other commonly used NOS inhibitors, focusing on their in vivo efficacy. Due to a lack of extensive in vivo data specifically for this compound, this guide will leverage data from its closely related parent compound, L-N5-(1-iminoethyl)-L-ornithine (L-NIO), to provide a useful comparison.
Mechanism of Action: Targeting Nitric Oxide Synthase
This compound is a synthetic L-ornithine derivative that acts as an inhibitor of nitric oxide synthase. NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and immune responses. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). Dysregulation of NO production is implicated in numerous diseases, making NOS inhibitors valuable research tools and potential therapeutic agents.
This compound functions as a competitive inhibitor at the L-arginine binding site of the NOS enzyme, thereby blocking the synthesis of NO. Its efficacy and selectivity for the different NOS isoforms are key determinants of its suitability for specific in vivo studies.
Comparative Performance of NOS Inhibitors
The selection of a NOS inhibitor for in vivo experiments is often guided by its potency, isoform selectivity, and pharmacokinetic properties. Below is a comparison of this compound (with in vivo data inferred from L-NIO) and other widely used NOS inhibitors.
Inhibitor Potency and Selectivity
| Inhibitor | Target NOS Isoform(s) | Ki (µM) for nNOS | Ki (µM) for eNOS | Ki (µM) for iNOS |
| This compound | nNOS, eNOS, iNOS (Modestly selective for nNOS) | 5.3[1] | 18[1] | 12[1] |
| L-NAME (Nω-nitro-L-arginine methyl ester) | Non-selective | 0.015 - 0.2 | 0.007 - 0.03 | 4 - 20 |
| L-NIL (L-N6-(1-iminoethyl)lysine) | Selective for iNOS | ~92 | - | 3.3 |
| 7-NI (7-Nitroindazole) | Selective for nNOS | 0.047 - 0.46 | 0.42 - 4.9 | 0.6 - 13 |
In Vivo Efficacy and Observed Effects
| Inhibitor | Animal Model | Dose and Administration Route | Key In Vivo Effects |
| L-NIO (as a proxy for this compound) | Rat | 0.03-300 mg/kg, i.v. | Dose-dependent increase in mean arterial blood pressure. |
| L-NIO (as a proxy for this compound) | Rat | 2.0 µmol, intrastriatal infusion | Induction of focal cerebral ischemia. |
| L-NAME | Rat | 10-100 mg/kg, i.v. or i.p. | Significant and sustained increase in blood pressure; used to model hypertension. |
| L-NIL | Mouse | 10-30 mg/kg, i.p. | Inhibition of carrageenan-induced paw edema (anti-inflammatory effect). |
| 7-NI | Rat | 10-50 mg/kg, i.p. | Neuroprotective effects in models of stroke and neurodegenerative diseases; minimal effects on blood pressure. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are representative protocols for the administration of NOS inhibitors in rodent models, based on published literature.
In Vivo Blood Pressure Measurement in Rats
Objective: To assess the effect of a NOS inhibitor on systemic blood pressure.
Materials:
-
Male Wistar rats (250-300g)
-
NOS inhibitor (e.g., L-NIO, L-NAME)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., urethane)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Allow the animal to stabilize for at least 30 minutes, monitoring baseline blood pressure and heart rate.
-
Prepare a stock solution of the NOS inhibitor in saline.
-
Administer the inhibitor intravenously as a bolus injection or a continuous infusion at the desired dose.
-
Record mean arterial pressure (MAP) and heart rate continuously for the duration of the experiment.
-
A dose-response curve can be generated by administering increasing concentrations of the inhibitor.
Induction of Focal Cerebral Ischemia in Rats
Objective: To create a model of ischemic stroke using a NOS inhibitor.
Materials:
-
Male Sprague-Dawley rats (250-350g)
-
L-NIO
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., the striatum) at specific stereotaxic coordinates.
-
Slowly infuse a solution of L-NIO (e.g., 2.0 µmol in 3-5 µL) into the striatum using a Hamilton syringe.
-
After the infusion, leave the needle in place for a few minutes to prevent backflow.
-
Withdraw the needle, suture the scalp incision, and allow the animal to recover from anesthesia.
-
Neurological deficits and infarct volume can be assessed at various time points post-surgery.
Visualizing Pathways and Workflows
Signaling Pathway of NOS Inhibition
Caption: Inhibition of nitric oxide synthesis by this compound.
General Experimental Workflow for In Vivo Studies
Caption: A typical workflow for in vivo validation of a NOS inhibitor.
References
A Comparative Guide to eNOS Inhibition: Ethyl-L-NIO Hydrochloride vs. L-NAME
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of nitric oxide (NO) signaling, endothelial nitric oxide synthase (eNOS) stands as a pivotal enzyme regulating vascular tone, platelet aggregation, and vascular smooth muscle proliferation. The targeted inhibition of eNOS is a critical area of research for understanding and potentially treating a myriad of cardiovascular diseases. Among the arsenal (B13267) of available inhibitors, Ethyl-L-NIO hydrochloride and Nω-nitro-L-arginine methyl ester (L-NAME) are two commonly employed arginine analogs. This guide provides an objective comparison of their performance as eNOS inhibitors, supported by available experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways.
Mechanism of Action and Potency
Both this compound and L-NAME act as competitive inhibitors of eNOS by mimicking the natural substrate, L-arginine, and binding to the active site of the enzyme. This binding event prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.
Nω-nitro-L-arginine methyl ester (L-NAME) is a well-established, non-selective inhibitor of all nitric oxide synthase (NOS) isoforms. It acts as a prodrug that is hydrolyzed in vivo to the more active inhibitor, Nω-nitro-L-arginine (L-NNA).[1] L-NAME is known to be a reversible inhibitor of eNOS.[1] Chronic administration of L-NAME is a widely used method to induce experimental hypertension in animal models.[2][3][4]
This compound , a derivative of L-NIO (N5-(1-iminoethyl)-L-ornithine), is also a potent NOS inhibitor. While L-NIO itself is a non-selective inhibitor of all NOS isoforms, specific data directly comparing the selectivity profile of this compound to L-NAME under identical experimental conditions is limited in the readily available scientific literature. One study on a related compound, S-ethyl-L-thiocitrulline, demonstrated selectivity for neuronal NOS (nNOS) over eNOS.[5] However, it is crucial to note that this is a different chemical entity. L-NIO has been shown to be a potent non-selective competitive inhibitor of NOS.[1]
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Target Isoform | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference |
| L-NAME | eNOS | - | - | [6] |
| nNOS | - | - | [6] | |
| iNOS | - | - | [6] | |
| L-NIO | eNOS | 3.9 µM | - | [7] |
| nNOS | 1.7 µM | - | [7] | |
| iNOS | 3.9 µM | - | [7] |
Note: Ki and IC50 values are key indicators of inhibitor potency. A lower value signifies a more potent inhibitor. The selectivity of an inhibitor is determined by comparing its potency against different isoforms.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments used to characterize eNOS inhibitors.
In Vitro eNOS Inhibition Assay (Conversion of [3H]-L-arginine to [3H]-L-citrulline)
This assay directly measures the enzymatic activity of eNOS by quantifying the production of [3H]-L-citrulline from [3H]-L-arginine.
Materials:
-
Purified eNOS enzyme or cell/tissue homogenate containing eNOS.
-
[3H]-L-arginine.
-
Reaction Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin (B1682763) (BH4).
-
Cofactor Solution: 10 mM NADPH, 25 mM CaCl2, and 100 µg/mL calmodulin in Reaction Buffer.
-
Stop Solution: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.
-
Dowex AG50W-X8 resin (Na+ form), equilibrated with Stop Solution.
-
Scintillation cocktail and liquid scintillation counter.
-
This compound and L-NAME solutions of varying concentrations.
Procedure:
-
Prepare reaction tubes on ice. To each tube, add 25 µL of Reaction Buffer, 5 µL of enzyme preparation, and 5 µL of the inhibitor solution (or vehicle control).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 15 µL of Cofactor Solution containing [3H]-L-arginine (final concentration ~10 µM).
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by adding 400 µL of ice-cold Stop Solution.
-
Add 200 µL of the equilibrated Dowex resin slurry to each tube and vortex.
-
Centrifuge the tubes at 13,000 x g for 1 minute to pellet the resin.
-
Transfer 400 µL of the supernatant (containing [3H]-L-citrulline) to a scintillation vial.
-
Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Ex Vivo Vasorelaxation Assay in Isolated Rat Aorta
This assay assesses the functional consequence of eNOS inhibition by measuring the relaxation of pre-constricted aortic rings.
Materials:
-
Male Wistar rats (250-300 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Phenylephrine (B352888) (PE) or KCl for pre-constriction.
-
Acetylcholine (B1216132) (ACh) to induce endothelium-dependent relaxation.
-
This compound and L-NAME solutions.
-
Organ bath system with force transducers.
Procedure:
-
Humanely euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for 60-90 minutes, changing the buffer every 15-20 minutes.
-
Assess the viability of the endothelium by pre-constricting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
Pre-incubate the rings with different concentrations of this compound or L-NAME (or vehicle) for 30 minutes.
-
Pre-constrict the rings again with phenylephrine (1 µM).
-
Once a stable contraction is achieved, generate a cumulative concentration-response curve for acetylcholine-induced relaxation.
-
Analyze the data to determine the effect of the inhibitors on endothelium-dependent vasorelaxation.
In Vivo Blood Pressure Measurement in Rats
This protocol outlines a method to compare the effects of this compound and L-NAME on blood pressure in live animals.
Materials:
-
Male Sprague-Dawley rats.
-
This compound and L-NAME solutions for administration (e.g., in drinking water or via osmotic minipumps).
-
Tail-cuff plethysmography system or telemetry for blood pressure monitoring.
Procedure:
-
Acclimatize the rats to the housing conditions and blood pressure measurement procedures for at least one week.
-
Record baseline blood pressure for several days to establish a stable reading.
-
Divide the rats into three groups: control (vehicle), L-NAME treatment, and this compound treatment.
-
Administer the inhibitors at the desired dose and route. For chronic studies, administration in drinking water (e.g., L-NAME at 40 mg/kg/day) is a common method.[2][3][4][8]
-
Monitor blood pressure at regular intervals (e.g., daily or weekly) throughout the study period.
-
At the end of the study, humanely euthanize the animals and collect tissues for further analysis if required (e.g., to measure NOS activity or protein expression).
-
Analyze the blood pressure data to compare the hypertensive effects of the two inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the biological context of eNOS inhibition and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: eNOS signaling pathway and points of inhibition.
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
A Comparative Guide to the Selectivity of Ethyl-L-NIO Hydrochloride and L-NIL as Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two commonly used nitric oxide synthase (NOS) inhibitors: Ethyl-L-NIO hydrochloride and L-NIL. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate inhibitor for their studies on the diverse roles of NOS isoforms in physiological and pathological processes.
Introduction to Nitric Oxide Synthases and Their Inhibitors
Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a wide range of physiological processes, including neurotransmission, vasodilation, and the immune response.[1] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While nNOS and eNOS are constitutively expressed and their activity is calcium-dependent, iNOS expression is induced by inflammatory stimuli and its activity is largely calcium-independent.
Given the distinct roles of each NOS isoform, isoform-selective inhibitors are invaluable tools for elucidating their specific functions and for the development of targeted therapeutics. This guide focuses on the comparative selectivity of this compound and L-NIL, two arginine-based inhibitors of NOS.
Selectivity Profile: this compound vs. L-NIL
The selectivity of a NOS inhibitor is a critical determinant of its utility in research and its potential as a therapeutic agent. The following data summarizes the inhibitory potency of this compound and L-NIL against the three NOS isoforms. It is important to note that the data is compiled from different sources, and direct comparison of absolute inhibitory values (IC50 or Ki) should be made with caution.
| Inhibitor | Target Isoform | K_i_ (μM) | IC_50_ (μM) | Selectivity | Source |
| This compound | nNOS | 5.3 | - | Modestly selective, favors iNOS | [2] |
| eNOS | 18 | - | [2] | ||
| iNOS | 12 | - | [2] | ||
| L-NIL | iNOS (mouse) | - | 3.3 | ~28-fold selective for iNOS over constitutive NOS | [3][4] |
| nNOS (rat brain constitutive) | - | 92 | [3][4] | ||
| eNOS | - | - | Data not consistently reported | ||
| L-NIO | nNOS | 1.7 | - | Non-selective | [5] |
| eNOS | 3.9 | - | [5] | ||
| iNOS | 3.9 | - | [5] |
This compound (L-N5-(1-Iminobutyl)ornithine) is described as a modestly selective NOS inhibitor.[2] Based on the available Ki values, it shows a slight preference for inhibiting nNOS and iNOS over eNOS.[2]
L-NIL (L-N6-(1-iminoethyl)lysine) is a well-established and potent inhibitor of iNOS.[3] Experimental data demonstrates that L-NIL is approximately 28-fold more selective for iNOS compared to constitutive NOS found in the rat brain (which is predominantly nNOS).[3][4] This moderate to high selectivity makes L-NIL a valuable tool for investigating the specific roles of iNOS.
A related compound, L-NIO (L-N5-(1-iminoethyl)ornithine), which differs from L-NIL by having one less methylene (B1212753) group, displays similar potency for iNOS but lacks selectivity among the isoforms.[3] This highlights the subtle structural modifications that can significantly impact inhibitor selectivity.
Nitric Oxide Signaling Pathway and Inhibition
The production of nitric oxide by NOS is a critical step in a complex signaling cascade. The diagram below illustrates the general pathway and the points of inhibition by this compound and L-NIL.
Caption: Nitric Oxide signaling pathway and points of inhibition.
Experimental Protocols
The determination of the inhibitory potency and selectivity of compounds like this compound and L-NIL relies on robust in vitro enzyme assays. Below are detailed methodologies for two commonly employed experimental protocols.
NOS Activity Assay by Monitoring the Conversion of Radiolabeled L-Arginine to L-Citrulline
This is a highly specific and sensitive method to directly measure NOS activity.
a. Materials:
-
Purified recombinant nNOS, eNOS, and iNOS enzymes
-
[³H]L-arginine or [¹⁴C]L-arginine
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (for nNOS and eNOS)
-
Calcium Chloride (CaCl₂) for nNOS and eNOS activation
-
Stop Buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Test inhibitors: this compound and L-NIL at various concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
b. Experimental Workflow:
Caption: Workflow for NOS activity assay.
c. Data Analysis:
The amount of radiolabeled L-citrulline formed is directly proportional to the NOS activity. The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Griess Assay for Nitrite (B80452) and Nitrate (B79036) Determination
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
a. Materials:
-
Cell culture or tissue homogenate expressing NOS
-
Griess Reagent:
-
Reagent A: Sulfanilamide in phosphoric acid
-
Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water
-
-
Nitrate Reductase (for converting nitrate to nitrite)
-
NADPH (as a cofactor for nitrate reductase)
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540-550 nm
b. Experimental Workflow:
Caption: Workflow for the Griess assay.
c. Data Analysis:
A standard curve is generated by plotting the absorbance of known concentrations of sodium nitrite versus concentration. The nitrite concentration in the experimental samples is then determined from this standard curve. The percentage inhibition of NO production is calculated for each inhibitor concentration, and IC50 values are determined as described for the radiolabeled assay.
Conclusion
The choice between this compound and L-NIL as a NOS inhibitor should be guided by the specific research question and the desired level of isoform selectivity. L-NIL offers a significant advantage when the objective is to selectively inhibit iNOS, with approximately 28-fold greater potency for iNOS over constitutive NOS.[3][4] In contrast, this compound exhibits a more modest and less defined selectivity profile, with inhibitory activity across all three NOS isoforms.[2] For studies requiring a non-selective NOS inhibitor, the related compound L-NIO may be a more appropriate choice.[5] The experimental protocols detailed in this guide provide a framework for researchers to independently verify and compare the selectivity of these and other NOS inhibitors in their specific experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl-L-NIO (hydrochloride) - Labchem Catalog [labchem.com.my]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the IC50 of Ethyl-L-NIO Across Nitric Oxide Synthase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of Ethyl-L-NIO (L-NIO) against the three major isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The data presented is supported by established experimental protocols, offering a valuable resource for researchers in pharmacology and drug discovery.
Introduction to Nitric Oxide Synthases and L-NIO
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes. Its synthesis is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS). The distinct roles of each isoform—nNOS in neurotransmission, eNOS in vasodilation and cardiovascular homeostasis, and iNOS in the immune response—underscore the therapeutic potential of isoform-selective NOS inhibitors.
Ethyl-L-NIO (N⁵-(1-Iminoethyl)-L-ornithine) is a potent arginine analogue that acts as a competitive inhibitor of all three NOS isoforms. Understanding its inhibitory profile is crucial for its application as a pharmacological tool and for the development of more selective inhibitors.
Comparative Inhibitory Potency of L-NIO and Other Common NOS Inhibitors
The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The table below summarizes the reported Ki values for L-NIO and IC50/Ki values for other widely used NOS inhibitors, L-NAME (Nω-Nitro-L-arginine methyl ester) and L-NMMA (Nω-Monomethyl-L-arginine), against the three NOS isoforms.
| Inhibitor | nNOS | eNOS | iNOS |
| Ethyl-L-NIO (L-NIO) (Ki) | 1.7 µM[1] | 3.9 µM[1] | 3.9 µM[1] |
| L-NAME (IC50/Ki) | ~100 µM (significant inhibition)[2]; 15 nM (Ki, bovine) | 0.5 µM (IC50)[2]; 39 nM (Ki, human) | ~100 µM (significant inhibition)[2]; 4.4 µM (Ki, murine) |
| L-NMMA (IC50) | Data not consistently available | 5 ± 1 µM[3] | Data not consistently available |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and the source of the enzyme. The data presented here is for comparative purposes.
Experimental Protocols for IC50 Determination
The determination of the IC50 value for a NOS inhibitor is typically performed using in vitro enzyme activity assays. The two most common methods are the citrulline assay and the Griess assay.
Citrulline Assay
This assay directly measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Principle: NOS enzymes produce NO and L-citrulline in a 1:1 stoichiometric ratio from the substrate L-arginine. By using [³H] or [¹⁴C]-L-arginine, the amount of radiolabeled L-citrulline produced is a direct measure of enzyme activity.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), NADPH, and necessary cofactors (FAD, FMN, and tetrahydrobiopterin). For nNOS and eNOS, calcium and calmodulin are also required.
-
Inhibitor Incubation: Varying concentrations of the test inhibitor (e.g., L-NIO) are pre-incubated with the purified NOS isoform.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of radiolabeled L-arginine.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Termination of Reaction: The reaction is stopped, typically by the addition of a stop buffer containing a cation-exchange resin.
-
Separation and Quantification: The negatively charged radiolabeled L-citrulline is separated from the unreacted positively charged L-arginine using the cation-exchange resin. The radioactivity of the L-citrulline is then measured using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Griess Assay
This assay indirectly measures NOS activity by quantifying the accumulation of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Principle: NO produced by the NOS enzyme is rapidly oxidized to nitrite and nitrate (B79036). Nitrate can be converted to nitrite by nitrate reductase. The total nitrite concentration is then measured using the Griess reagent, which forms a colored azo compound that can be quantified spectrophotometrically.
General Protocol:
-
Reaction Setup: Similar to the citrulline assay, a reaction is set up with the NOS enzyme, substrate (L-arginine), cofactors, and varying concentrations of the inhibitor.
-
Incubation: The reaction is incubated to allow for the production of NO.
-
Nitrate Reduction (Optional but recommended): If measuring total NO production, nitrate in the sample is converted to nitrite using nitrate reductase.
-
Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the samples.
-
Color Development: A pink/purple azo dye is formed in the presence of nitrite.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at approximately 540 nm.
-
IC50 Calculation: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in each sample is determined, and the percent inhibition is calculated. The IC50 value is then derived from the dose-response curve.
Visualizing the Nitric Oxide Signaling Pathway and Experimental Workflow
To better understand the context of NOS inhibition and the experimental procedures, the following diagrams have been generated.
Caption: Nitric Oxide Signaling Pathway
References
Decoding Specificity: An In Vitro Assay Comparison for the NOS Inhibitor Ethyl-L-NIO
For researchers navigating the intricate world of nitric oxide signaling, the selection of a potent and specific inhibitor for nitric oxide synthase (NOS) is paramount. This guide provides an objective comparison of Ethyl-L-NIO and other commonly used NOS inhibitors, supported by experimental data, to facilitate informed decisions in drug discovery and scientific investigation.
Ethyl-L-NIO (L-N5-(1-iminoethyl)ornithine) is a potent inhibitor of nitric oxide synthase, an enzyme family crucial for a myriad of physiological and pathological processes. The three main isoforms of NOS—neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3)—exhibit distinct cellular distribution and regulation, making isoform-selective inhibition a key goal for therapeutic intervention and precise research. This guide delves into the in vitro assays used to confirm the specificity of Ethyl-L-NIO, comparing its inhibitory profile with that of other well-established NOS inhibitors.
Comparative Inhibitory Potency of NOS Inhibitors
The in vitro potency of Ethyl-L-NIO and its counterparts is typically determined by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against each purified NOS isoform. The following table summarizes the reported values for Ethyl-L-NIO and other common inhibitors, providing a clear comparison of their potency and selectivity. Lower values indicate higher potency.
| Inhibitor | nNOS | eNOS | iNOS |
| Ethyl-L-NIO | Ki: 5.3 µM | IC50: 0.5 µM[1] | Ki: 12 µM |
| L-NIO | Ki: 1.7 µM | Ki: 3.9 µM | Ki: 3.9 µM |
| L-NAME | Ki: 15 nM | Ki: 39 nM | Ki: 4.4 µM |
| Aminoguanidine | - | - | IC50: 2.1 µM[2] |
Note: The presented data is compiled from various sources and experimental conditions. Direct comparison of absolute values should be made with caution. Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are related but distinct measures of inhibitor potency.
Visualizing the Nitric Oxide Signaling Pathway and Inhibition
To understand the mechanism of action of Ethyl-L-NIO, it is essential to visualize its place within the nitric oxide signaling cascade.
References
A Researcher's Guide to L-NIO and Alternatives for Non-Selective NOS Inhibition in Control Experiments
For researchers in pharmacology, neuroscience, and cardiovascular biology, the study of nitric oxide (NO) signaling is fundamental. Nitric oxide synthases (NOS), the enzymes responsible for producing NO from L-arginine, are critical regulatory proteins. To elucidate the specific roles of NO in various physiological and pathological processes, potent and well-characterized inhibitors are indispensable tools. This guide provides a comprehensive comparison of L-N5-(1-Iminoethyl)-ornithine (L-NIO), a potent non-selective NOS inhibitor, with other commonly used alternatives for control experiments.
Overview of NOS Isoforms and Inhibition
Three primary isoforms of NOS have been identified, each with distinct localization and regulatory mechanisms:
-
Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it is constitutively expressed and calcium/calmodulin-dependent. It plays a key role in neurotransmission and synaptic plasticity.[1]
-
Endothelial NOS (eNOS or NOS3): Also constitutively expressed and calcium-dependent, eNOS is located in endothelial cells and is crucial for regulating vascular tone, blood pressure, and preventing thrombosis.[1]
-
Inducible NOS (iNOS or NOS2): This isoform is typically not present in resting cells but is induced by inflammatory stimuli like cytokines and endotoxins. Once expressed, it produces large, sustained amounts of NO and is largely calcium-independent.[1]
Non-selective NOS inhibitors block all three isoforms, making them valuable for establishing whether an observed biological effect is NO-dependent. L-NIO is a widely used compound in this class.
Comparative Analysis of NOS Inhibitors
L-NIO is a potent, NADPH-dependent inhibitor of all three NOS isoforms.[2] However, its performance and suitability for a given experiment should be weighed against other available inhibitors, each with its own profile of potency, selectivity, and potential off-target effects.
The following table summarizes the inhibitory constants (Kᵢ or IC₅₀) for L-NIO and other common NOS inhibitors against the three NOS isoforms. Lower values indicate higher potency.
| Inhibitor | Target Isoform | Kᵢ / IC₅₀ (µM) | Selectivity Profile | Key Characteristics |
| L-NIO | nNOS | 1.7 (Kᵢ)[2] | Non-selective | Potent, NADPH-dependent inhibitor. May cause reaction-based inactivation of nNOS.[2][3] |
| eNOS | 3.9 (Kᵢ)[2] | |||
| iNOS | 3.9 (Kᵢ)[2] | |||
| L-NAME | nNOS/eNOS | High Potency | Non-selective, slight preference for constitutive isoforms.[4][5] | Widely used, but can release NO itself, potentially confounding results.[6] Known to block nicotinic acetylcholine (B1216132) receptors.[7] |
| iNOS | Lower Potency | |||
| L-NMMA | nNOS | - | Non-selective | An endogenous inhibitor.[4] Also blocks nicotinic acetylcholine receptors.[7] In some tissues, can show selectivity for eNOS over nNOS.[8] |
| eNOS | ~5.0 (IC₅₀)[9] | |||
| iNOS | - | |||
| L-NIL | nNOS (rat) | ~92.0 (IC₅₀)[10][11] | iNOS-selective | ~28-fold more selective for iNOS over constitutive NOS.[10][11] At high concentrations, can inhibit eNOS/nNOS and interfere with arginase.[10] |
| eNOS | - | |||
| iNOS (mouse) | ~3.3 (IC₅₀)[10][11] | |||
| 1400W | nNOS | Variable | Highly iNOS-selective | Potent and highly selective for iNOS.[12] Selectivity for nNOS over eNOS can be poor in cellular assays.[12] |
| eNOS | Variable | |||
| iNOS | High Potency |
Note: Kᵢ and IC₅₀ values can vary significantly between species and experimental conditions (e.g., purified enzyme vs. cell-based assays). The data presented is compiled from various sources and should be used as a comparative guide.[11]
Mandatory Visualizations
The production of nitric oxide by NOS is a critical step in a widespread signaling cascade. NOS inhibitors act by competing with the natural substrate, L-arginine, at the enzyme's active site.
Figure 1. Nitric Oxide Signaling Pathway and Site of NOS Inhibition.
A typical workflow to determine the efficacy of a NOS inhibitor involves stimulating NO production in a biological system and measuring the output in the presence and absence of the inhibitor.
Figure 2. Workflow for Evaluating NOS Inhibitor Efficacy.
Experimental Protocols
This protocol describes a common method to assess the inhibitory effect of compounds like L-NIO on iNOS activity in RAW 264.7 murine macrophage cells.
1. Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ) (optional, for enhanced stimulation)
-
L-NIO and other test inhibitors
-
Griess Reagent Kit (typically containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
2. Cell Seeding and Stimulation:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Remove the medium. Add fresh medium containing the NOS inhibitor (e.g., L-NIO at various concentrations) for a 1-hour pre-incubation period. Include a "vehicle-only" control.
-
Add the stimulating agent, typically LPS (1 µg/mL), to all wells except the negative control.
-
Incubate for 24 hours to allow for iNOS expression and NO production.
3. Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Add 50 µL of sulfanilamide solution to all samples and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Calculate nitrite concentrations in the samples using the standard curve.
-
Plot the nitrite concentration against the inhibitor concentration to determine the IC₅₀ value.
Considerations for Control Experiments
When using L-NIO or any NOS inhibitor as a control, researchers must consider potential limitations:
-
Non-Selectivity: L-NIO will inhibit all NOS isoforms present. This is ideal for confirming NO-dependence but cannot distinguish which isoform is responsible for the effect.
-
Off-Target Effects: While potent for NOS, arginine-based inhibitors can have off-target effects. For example, L-NAME and L-NMMA have been shown to directly block nicotinic acetylcholine receptors, an effect independent of NOS inhibition.[7] High concentrations of L-NIL may interfere with arginase.[10] It is crucial to use the lowest effective concentration to minimize such risks.
-
Experimental Context: The apparent selectivity and potency of an inhibitor can vary between purified enzyme assays and whole-cell or tissue-level experiments due to factors like cell permeability and metabolism.[12]
L-NIO is a potent and effective non-selective NOS inhibitor, making it a valuable tool for control experiments designed to confirm the involvement of nitric oxide in a biological process.[2] Its relatively balanced potency against nNOS, eNOS, and iNOS provides a clear advantage for general inhibition studies. However, researchers must select their control inhibitor judiciously, considering the specific question being asked. For studies requiring isoform specificity, more selective compounds like L-NIL or 1400W are superior choices. As with any pharmacological tool, careful dose-response studies and awareness of potential off-target effects are essential for the robust interpretation of experimental results.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NO synthase inhibitors L-Name and L-NMMA, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of nitric oxide synthase inhibitors on endothelium-dependent and nitrergic nerve-mediated vasodilatation in the bovine ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl-L-NIO and Other Selective nNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of neuronal nitric oxide synthase (nNOS or NOS-1) is a critical area of research for developing therapeutic agents against neurodegenerative diseases, stroke, and other neurological disorders. Overproduction of nitric oxide (NO) by nNOS is implicated in excitotoxicity and neuronal damage. Therefore, compounds that can selectively inhibit nNOS without significantly affecting the endothelial (eNOS) or inducible (iNOS) isoforms are highly sought after to avoid cardiovascular and immunological side effects. This guide provides a detailed comparison of Ethyl-L-NIO (L-N5-(1-Iminobutyl)ornithine) with other notable selective nNOS inhibitors, supported by experimental data and protocols.
Data Presentation: A Quantitative Comparison of nNOS Inhibitors
The efficacy and selectivity of various inhibitors are best understood through their inhibition constants (Kᵢ) or IC₅₀ values against the three NOS isoforms. A lower Kᵢ value indicates higher potency. Selectivity is determined by the ratio of Kᵢ values between the isoforms (e.g., Kᵢ eNOS / Kᵢ nNOS).
| Inhibitor | nNOS Kᵢ / Kₔ / IC₅₀ | eNOS Kᵢ / IC₅₀ | iNOS Kᵢ / IC₅₀ | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| Ethyl-L-NIO | 5.3 µM (Kᵢ) | 18 µM (Kᵢ) | 12 µM (Kᵢ) | ~3.4x | ~2.3x |
| S-Ethyl-L-thiocitrulline (Et-TC) | 0.5 nM (Kₔ)[1][2] | 24 nM (Kᵢ)[1][2] | 17 nM (Kᵢ)[1][2] | ~48x | ~34x |
| S-Methyl-L-thiocitrulline (SMTC) | 1.2 nM (Kₔ)[1][2][3][4] | 11 nM (Kᵢ)[1][2][3][4] | 34-40 nM (Kᵢ)[1][2][3][4] | ~9.2x | ~28-33x |
| Vinyl-L-NIO (L-VNIO) | 100 nM (Kᵢ)[5] | 12 µM (Kᵢ)[6] | 60 µM (Kᵢ)[6] | ~120x | ~600x |
| ARL 17477 | 1 µM (IC₅₀)[7] | 17 µM (IC₅₀)[8][7] | Data not available | ~17x | - |
| 7-Nitroindazole (7-NI) | Selective inhibitor[9][10][11] | - | - | ~10x selectivity for nNOS[12] | - |
| Compound 7 | 56 nM (Kᵢ)[13] | 26.4 µM (Kᵢ, calculated)[13] | 13.4 µM (Kᵢ, calculated)[13] | ~472x | ~239x |
Note: Data for Ethyl-L-NIO is based on vendor information. Kᵢ (inhibition constant) and Kₔ (dissociation constant) are measures of potency. IC₅₀ values represent the concentration required for 50% inhibition. Selectivity ratios are calculated from the provided data and may vary based on experimental conditions.
As shown in the table, Ethyl-L-NIO is a micromolar inhibitor of nNOS with modest selectivity over the other isoforms. In contrast, compounds like S-Ethyl-L-thiocitrulline and the research compound '7' demonstrate significantly higher potency, with Kᵢ values in the low nanomolar range, and exhibit substantially greater selectivity for nNOS over eNOS and iNOS.[1][2][13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and evaluation of these inhibitors.
The neuronal nitric oxide synthase (nNOS) pathway is a critical signaling cascade in the nervous system. Its activation begins with an influx of calcium (Ca²⁺), which binds to calmodulin (CaM).[14] The Ca²⁺/CaM complex then activates nNOS, enabling it to catalyze the conversion of L-arginine to L-citrulline and nitric oxide (NO).[14] NO, a diffusible gas, then activates soluble guanylate cyclase (sGC), which in turn converts GTP to cyclic GMP (cGMP). cGMP acts as a second messenger, activating Protein Kinase G (PKG) to phosphorylate downstream targets, mediating various physiological responses.
The hemoglobin capture assay is a widely used spectrophotometric method to determine the activity of NOS enzymes and the potency of their inhibitors. The principle relies on the reaction of NO with oxyhemoglobin (HbO₂) to form methemoglobin (metHb), which results in a measurable change in absorbance.
References
- 1. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARL 17477, a selective nitric oxide synthase inhibitor, with neuroprotective effects in animal models of global and focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ARL 17477 dihydrochloride | nNOS Inhibitors: R&D Systems [rndsystems.com]
- 9. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 10. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Selecting Ethyl-L-NIO Over Other Pan-NOS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate nitric oxide synthase (NOS) inhibitor is a critical decision in experimental design. While several pan-NOS inhibitors are available, each possesses a unique profile of potency, selectivity, and off-target effects that can significantly influence experimental outcomes. This guide provides a comprehensive comparison of Ethyl-L-NIO (L-N5-(1-iminoethyl)ornithine) with other widely used pan-NOS inhibitors, namely L-NAME (Nω-nitro-L-arginine methyl ester) and L-NMMA (Nω-monomethyl-L-arginine), to justify the use of Ethyl-L-NIO in specific research contexts.
Executive Summary
Ethyl-L-NIO distinguishes itself from other pan-NOS inhibitors through its potent and rapid inhibition of all three NOS isoforms (nNOS, eNOS, and iNOS). While not isoform-selective, its well-characterized potency and relatively rapid onset of action provide a reliable tool for acute and systemic NOS inhibition. In contrast, L-NAME's mechanism is complicated by its conversion to a more potent inhibitor and potential for off-target effects, including the release of nitric oxide. L-NMMA, while a competitive inhibitor, exhibits varying degrees of selectivity depending on the experimental conditions. This guide will delve into the quantitative data, experimental protocols, and underlying signaling pathways to provide a clear rationale for the informed selection of a pan-NOS inhibitor.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a NOS inhibitor is primarily determined by its inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following tables summarize the available data for Ethyl-L-NIO, L-NAME, and L-NMMA against the three NOS isoforms. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) |
| Ethyl-L-NIO | 1.7[1] | 3.9[1] | 3.9[1] |
| L-NAME | ~0.5 (as L-NOARG)[2] | - | - |
| L-NMMA | 0.18 (rat) | - | 6 (rat)[3] |
| Inhibitor | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) |
| Ethyl-L-NIO | - | - | - |
| L-NAME | 70 (overall NOS)[2] | 0.5 (reversible)[4] | - |
| L-NMMA | 4.9 | 3.5 | 6.6 |
Key Observations:
-
Ethyl-L-NIO demonstrates potent inhibition of all three NOS isoforms with Ki values in the low micromolar range.[1]
-
L-NAME itself is a relatively weak, reversible inhibitor, but it hydrolyzes to the more potent inhibitor L-NOARG. This conversion can complicate the interpretation of experimental results.
-
L-NMMA is a competitive and selective inhibitor with IC50 values in the low micromolar range for all three isoforms.[1]
Nitric Oxide Signaling Pathway and Inhibition
Nitric oxide is a critical signaling molecule involved in a multitude of physiological processes. Its production is catalyzed by the three NOS isoforms. The canonical signaling pathway involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). Pan-NOS inhibitors like Ethyl-L-NIO block the initial production of NO, thereby attenuating this entire downstream cascade.
Caption: Nitric oxide synthesis and downstream signaling cascade with points of pan-NOS inhibition.
Experimental Protocols
Accurate determination of inhibitor potency requires standardized experimental protocols. Below are representative methodologies for assessing NOS activity.
In Vitro NOS Activity Assay (Citrulline Assay)
This assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS.
Materials:
-
Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
L-[³H]arginine
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, 1 mM NADPH, and 10 µM tetrahydrobiopterin)
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation fluid
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, L-[³H]arginine, and varying concentrations of the inhibitor (e.g., Ethyl-L-NIO).
-
Initiate the reaction by adding the purified NOS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.
-
Elute the L-[³H]citrulline with water.
-
Quantify the amount of L-[³H]citrulline produced using liquid scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular NOS Activity Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable breakdown product of NO, in cell culture.
Materials:
-
Cell line expressing the desired NOS isoform (e.g., RAW 264.7 macrophages for iNOS)
-
Cell culture medium
-
Stimulating agent (e.g., lipopolysaccharide and interferon-γ for iNOS induction)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Induce NOS expression by treating the cells with the appropriate stimulating agent.
-
Treat the cells with varying concentrations of the NOS inhibitor (e.g., Ethyl-L-NIO).
-
Incubate for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Justification for Using Ethyl-L-NIO
The choice of a pan-NOS inhibitor depends on the specific requirements of the experiment. Here are key justifications for selecting Ethyl-L-NIO:
-
Potency and Rapid Onset: Ethyl-L-NIO is a potent inhibitor of all NOS isoforms with a rapid onset of action, making it suitable for experiments requiring acute and immediate blockade of NO production.
-
Irreversible Inhibition: Evidence suggests that L-NIO and its derivatives can act as irreversible inhibitors of NOS, which can be advantageous for ensuring complete and sustained inhibition throughout an experiment.
-
Well-Characterized Pan-Inhibitor: For studies where the goal is to understand the overall physiological role of NO, a potent pan-inhibitor like Ethyl-L-NIO is a valuable tool to systemically block all sources of NO production.
Off-Target Effects and Considerations
No inhibitor is perfectly specific. It is crucial to be aware of potential off-target effects.
-
L-NAME: Can release NO, which may confound results where complete NO blockade is desired. It can also have effects on systems involving iron.
-
L-NMMA: May have off-target effects on other enzymes that utilize arginine as a substrate.
-
Ethyl-L-NIO: While generally considered a specific NOS inhibitor, its potential for off-target effects should be considered, particularly at high concentrations. As with any pharmacological agent, it is essential to include appropriate controls to validate the specificity of the observed effects.
Conclusion
Ethyl-L-NIO presents a compelling option for researchers seeking a potent and rapid pan-NOS inhibitor. Its well-documented inhibitory activity across all three NOS isoforms makes it a reliable tool for investigating the systemic effects of nitric oxide. While L-NAME and L-NMMA are also effective pan-NOS inhibitors, the complexities of L-NAME's mechanism and the variable selectivity of L-NMMA may make Ethyl-L-NIO a more straightforward choice for certain experimental designs. The selection of the most appropriate inhibitor will always depend on the specific research question, and the data and protocols provided in this guide are intended to facilitate an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nitric oxide synthase inhibitor, nitro-iminoethyl-L-ornithine, reduces ischemia-reperfusion injury in rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of L-N-Iminoethylornithine Hydrochloride (L-NIO)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of L-N-Iminoethylornithine hydrochloride (L-NIO), a potent nitric oxide synthase (NOS) inhibitor. Adherence to these procedures is critical for minimizing risks and complying with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of L-NIO hydrochloride should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, prevent the powder from becoming airborne, avoid inhalation of dust, and prevent it from entering drains.[1]
Quantitative Safety Data
The following table summarizes key safety and physical data for L-NIO dihydrochloride (B599025) (CAS No. 159190-44-0), a common form of this compound.
| Property | Value | Source |
| CAS Number | 159190-44-0 | [2][3][4] |
| Molecular Formula | C7H17Cl2N3O2 | [4] |
| Molecular Weight | 246.13 g/mol | [4][5][6] |
| Appearance | Crystalline solid | [5] |
| Solubility | Water (100 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml) | [5] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of Ethyl-L-NIO hydrochloride is through an approved hazardous waste disposal facility.
Step 1: Waste Collection and Storage
-
Collect waste L-NIO hydrochloride, including any contaminated materials (e.g., weighing paper, pipette tips), in a clearly labeled, sealed, and compatible waste container.
-
Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Step 2: Engage a Licensed Waste Disposal Service
-
Contact a certified chemical waste management company to arrange for the pickup and disposal of the hazardous waste. These companies are equipped to handle and transport chemical waste in accordance with all local, state, and federal regulations.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for L-NIO hydrochloride to ensure they have all the necessary information for safe handling and disposal.
Step 3: Documentation
-
Maintain a detailed record of the disposal, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance and laboratory safety audits.
Important Considerations:
-
Do not dispose of L-NIO hydrochloride down the drain or in the regular trash.[1][2] This can lead to environmental contamination and potential harm to aquatic life.
-
Empty containers should be handled as hazardous waste and disposed of through the same channels as the chemical itself, as they may retain residual amounts of the substance.
Experimental Protocol: In Vitro Inhibition of Nitric Oxide Synthase (NOS) Activity
L-NIO is a non-selective inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[4][5][7] The following is a generalized protocol for assessing the inhibitory effect of L-NIO on NOS activity in a cell-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of L-NIO for a specific NOS isoform expressed in a cell line.
Materials:
-
Cell line expressing the NOS isoform of interest (e.g., nNOS, eNOS, or iNOS)
-
L-NIO hydrochloride
-
Cell culture medium and supplements
-
Griess Reagent System for nitrite (B80452) determination
-
L-arginine (NOS substrate)
-
NADPH
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Culture: Culture the cells expressing the target NOS isoform under standard conditions until they reach the desired confluency.
-
Preparation of L-NIO Solutions: Prepare a stock solution of L-NIO hydrochloride in an appropriate solvent (e.g., water or PBS).[5] Perform serial dilutions to create a range of working concentrations.
-
Cell Treatment:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the various concentrations of L-NIO to the wells. Include a vehicle control (medium without L-NIO).
-
Incubate the plate for a predetermined period to allow for NOS inhibition.
-
-
NOS Activity Assay:
-
Following incubation, add L-arginine and NADPH to each well to initiate the NOS reaction.
-
Incubate for a specific time to allow for the production of nitric oxide (NO).
-
Collect the cell culture supernatant from each well.
-
-
Nitrite Measurement:
-
Nitric oxide rapidly oxidizes to nitrite in the culture medium.
-
Use the Griess Reagent System to measure the concentration of nitrite in the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of NOS inhibition against the logarithm of the L-NIO concentration.
-
Calculate the IC50 value from the dose-response curve, which represents the concentration of L-NIO required to inhibit 50% of the NOS activity.
-
Visualization of L-NIO's Mechanism of Action
The following diagram illustrates the inhibitory effect of L-NIO on the nitric oxide synthase (NOS) signaling pathway.
Caption: Inhibition of Nitric Oxide Synthase (NOS) by L-NIO hydrochloride.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
